Product packaging for Z-IETD-pNA(Cat. No.:)

Z-IETD-pNA

Cat. No.: B11933630
M. Wt: 730.7 g/mol
InChI Key: SGGFNVIWEQWDEP-UHFFFAOYSA-N
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Description

Z-IETD-pNA is a useful research compound. Its molecular formula is C33H42N6O13 and its molecular weight is 730.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42N6O13 B11933630 Z-IETD-pNA

Properties

Molecular Formula

C33H42N6O13

Molecular Weight

730.7 g/mol

IUPAC Name

5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)

InChI Key

SGGFNVIWEQWDEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

The Z-IETD-pNA Assay for Caspase-8 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation triggers a cascade of downstream events leading to the dismantling of the cell. Dysregulation of caspase-8 activity is implicated in various diseases, including cancer and autoimmune disorders, making it a key target for therapeutic intervention. The Z-IETD-pNA assay is a widely used colorimetric method for the sensitive and quantitative measurement of caspase-8 activity in cell lysates and purified enzyme preparations. This technical guide provides an in-depth overview of the assay's core principles, a detailed experimental protocol, and a summary of relevant quantitative data.

Core Principle of the this compound Assay

The this compound assay is based on the specific recognition and cleavage of a synthetic tetrapeptide substrate by active caspase-8. The substrate, this compound, is composed of the amino acid sequence Ile-Glu-Thr-Asp (IETD), which is a preferred recognition site for caspase-8.[1] This tetrapeptide is conjugated to a chromophore, p-nitroaniline (pNA). In its uncleaved form, the this compound substrate is colorless. However, upon cleavage by active caspase-8 at the aspartic acid residue, free pNA is released. The liberated pNA has a strong absorbance at 400-405 nm, and the intensity of the yellow color is directly proportional to the caspase-8 activity in the sample.[2][3][4]

The concentration of the released pNA can be quantified using a spectrophotometer or a microplate reader, and the caspase-8 activity can be calculated using the Beer-Lambert law.[4]

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[5][6][7] This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[5][6][8] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation.[5][6] Activated caspase-8 can then initiate the downstream caspase cascade by directly cleaving and activating executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.[5][7]

G Extrinsic Apoptosis Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Binds to FADD FADD (Adaptor Protein) DeathReceptor->FADD Recruits DISC DISC (Death-Inducing Signaling Complex) DeathReceptor->DISC ProCasp8 Pro-Caspase-8 FADD->ProCasp8 FADD->DISC ProCasp8->DISC ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 Auto-activation ProCasp3 Pro-Caspase-3 ActiveCasp8->ProCasp3 Cleaves and Activates ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Figure 1: Extrinsic Apoptosis Signaling Pathway.

Experimental Protocol: this compound Caspase-8 Assay

This section provides a detailed, consolidated protocol for the measurement of caspase-8 activity using the this compound substrate.

Reagents and Materials
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

  • This compound Substrate (4 mM Stock): Dissolve in DMSO. Store at -20°C, protected from light.

  • p-Nitroaniline (pNA) Standard (1 mM Stock): Dissolve in DMSO. Store at 4°C.

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Microplates: Clear, flat-bottom.

  • Recombinant Caspase-8 (Optional, for positive control):

  • Caspase-8 Inhibitor (e.g., Z-IETD-FMK, Optional, for negative control):

Experimental Workflow

G This compound Caspase-8 Assay Workflow InduceApoptosis 1. Induce Apoptosis in Cells (e.g., with FasL, TNF-α) HarvestCells 2. Harvest and Wash Cells InduceApoptosis->HarvestCells LyseCells 3. Lyse Cells and Prepare Cytosolic Extract HarvestCells->LyseCells ProteinQuant 4. Determine Protein Concentration LyseCells->ProteinQuant AssaySetup 5. Set up Assay in 96-well Plate ProteinQuant->AssaySetup AddSubstrate 6. Add this compound Substrate AssaySetup->AddSubstrate Incubate 7. Incubate at 37°C AddSubstrate->Incubate ReadAbsorbance 8. Measure Absorbance at 405 nm Incubate->ReadAbsorbance DataAnalysis 9. Analyze Data ReadAbsorbance->DataAnalysis

Figure 2: Experimental Workflow for the this compound Caspase-8 Assay.
Detailed Procedure

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Induce apoptosis by treating cells with the desired stimulus (e.g., FasL, TNF-α) for the appropriate duration. Include an untreated control group.

  • Preparation of Cell Lysate:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10^6 cells per 50 µL).

    • Incubate the cell suspension on ice for 15-20 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the cytosolic extract, and keep it on ice.

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic extract using a standard method such as the Bradford or BCA protein assay.

  • Assay Setup:

    • In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Optional Controls:

      • Positive Control: Add a known amount of active recombinant caspase-8.

      • Negative Control: Pre-incubate a sample with a caspase-8 inhibitor (e.g., 10 µM Z-IETD-FMK) for 15 minutes before adding the substrate.

      • Blank: Cell Lysis Buffer only.

  • Reaction Initiation and Incubation:

    • Prepare a 2X Reaction Buffer containing 20 mM DTT.

    • Add 50 µL of the 2X Reaction Buffer to each well.

    • Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-8 activity.

  • Measurement of Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculation of pNA Concentration:

    • The concentration of pNA produced can be calculated using the Beer-Lambert law: A = εcl Where:

      • A = Absorbance at 405 nm

      • ε = Molar extinction coefficient of pNA (approximately 10,500 M⁻¹cm⁻¹)[4]

      • c = Concentration of pNA (in M)

      • l = Path length of the light in the well (in cm). For a standard 96-well plate with a 100 µL volume, the path length is typically around 0.2-0.3 cm. It is recommended to determine the path length for your specific plate and reader or to use a standard curve.

  • Calculation of Caspase-8 Activity:

    • Caspase-8 activity is typically expressed as the amount of pNA produced per unit of time per amount of protein (e.g., nmol/min/mg protein).

    • The activity can be calculated as follows: Activity = (ΔA / (ε * l * t * [Protein])) Where:

      • ΔA = Change in absorbance (Absorbance of sample - Absorbance of blank)

      • t = Incubation time (in minutes)

      • [Protein] = Protein concentration in the well (in mg)

Quantitative Data Presentation

The this compound assay can be used to determine various quantitative parameters related to caspase-8 activity, including enzyme kinetics and inhibitor potency. While specific Km values for the cleavage of this compound by caspase-8 are not consistently reported across the literature, the assay is widely used to determine the half-maximal inhibitory concentration (IC50) of various caspase-8 inhibitors.

ParameterValueCompoundAssay Conditions
Molar Extinction Coefficient (ε) of pNA ~10,500 M⁻¹cm⁻¹p-NitroanilineAt 405 nm
IC50 350 nMz-IETD-FMKCaspase-8 inhibition assessed with Ac-LEHD-AMC substrate.
IC50 25 - 400 nMQ-VD-OphPan-caspase inhibitor, range for caspases 1, 3, 8, and 9.
IC50 224 nMYN1234Inhibition of Caspase-8.

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.[1][9][10]

Conclusion

The this compound assay is a robust and reliable method for the quantification of caspase-8 activity. Its simplicity, sensitivity, and adaptability make it an invaluable tool for researchers in the fields of apoptosis, cancer biology, and drug discovery. By following the detailed protocol and data analysis procedures outlined in this guide, researchers can obtain accurate and reproducible results to advance their understanding of caspase-8 function and to identify novel modulators of its activity.

References

Chemical structure and properties of Z-IETD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Caspase-8 Substrate

This technical guide provides a comprehensive overview of Z-IETD-pNA (benzyloxycarbonyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide), a crucial tool for researchers in the fields of apoptosis, inflammation, and drug development. This document details its chemical properties, mechanism of action, and its application in studying the activity of caspase-8 and granzyme B.

Core Properties and Chemical Structure

This compound is a synthetic tetrapeptide derivative that serves as a colorimetric substrate for caspase-8 and, to a lesser extent, granzyme B and caspase-10.[1][2][3] The peptide sequence, Ile-Glu-Thr-Asp (IETD), is specifically designed to mimic the cleavage site of pro-caspase-3, a natural substrate of caspase-8.[2] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the C-terminus is linked to the chromophore p-nitroaniline (pNA).

Physicochemical Characteristics

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValue
Full Chemical Name benzyloxycarbonyl-L-isoleucyl-L-α-glutamyl-L-threonyl-N-(4-nitrophenyl)-L-α-asparagine
Molecular Formula C₃₃H₄₂N₆O₁₃
Molecular Weight 730.72 g/mol [4]
CAS Number 348079-18-5[5] / 219138-21-3[4] (Note: Discrepancy exists in literature)
Appearance White to off-white powder
Solubility Soluble in DMSO[4]
Storage Conditions Store at -20°C, protected from light[4]

Mechanism of Action and Detection Principle

The utility of this compound in biochemical assays lies in its straightforward and robust detection mechanism. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, is a cysteine protease that specifically recognizes and cleaves the peptide backbone after the aspartic acid residue in the IETD sequence.

This enzymatic cleavage liberates the p-nitroaniline (pNA) moiety. While the intact substrate is colorless, free pNA is a yellow chromophore that exhibits strong absorbance at a wavelength of 400-405 nm.[2][6] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzymatic activity of caspase-8 in the sample.

The workflow for this detection method is illustrated below.

G cluster_0 Reaction Z_IETD_pNA This compound (Colorless Substrate) Caspase8 Active Caspase-8 (or Granzyme B) Z_IETD_pNA->Caspase8 Recognized & Cleaved pNA p-Nitroaniline (pNA) (Yellow Chromophore) Spectrophotometer Measure Absorbance at 405 nm pNA->Spectrophotometer Detected Peptide Z-IETD Peptide Caspase8->pNA Releases Caspase8->Peptide G A Prepare Cell Lysates (e.g., from apoptotic and control cells) B Determine Protein Concentration of Lysates A->B C Load 50 µL of Lysate (normalized for protein) into 96-well plate B->C D Add 50 µL of fresh 2X Assay Solution to each well C->D E Incubate at 37°C (or Room Temp) for 1-2 hours D->E F Read Absorbance at 405 nm using a microplate reader E->F G Calculate Caspase-8 Activity (using Beer-Lambert Law) F->G G Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor Binds & Trimerizes FADD FADD (Adaptor Protein) Receptor->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits DISC DISC Formation (Death-Inducing Signaling Complex) FADD->DISC ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 Proximity-induced Dimerization & Autocleavage ProCasp37 Pro-Caspase-3, -7 Casp8->ProCasp37 Cleaves & Activates Bid Bid Casp8->Bid Cleaves Casp37 Active Caspase-3, -7 (Executioner Caspases) Apoptosis Apoptosis Casp37->Apoptosis Cleaves Cellular Substrates tBid tBid Mito Mitochondria tBid->Mito Induces MOMP Mito->Apoptosis Intrinsic Pathway Amplification

References

Z-IETD-pNA: A Technical Guide for the Interrogation of Granzyme B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B, a serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is a critical mediator of apoptosis in target cells, playing a vital role in immune surveillance against viral infections and tumorigenesis.[1] Its precise mechanism of action and the regulation of its activity are of significant interest in immunology and oncology research, as well as in the development of novel immunotherapies. A key tool in the study of granzyme B is the chromogenic substrate Z-IETD-pNA (N-Benzyloxycarbonyl-Ile-Glu-Thr-Asp-p-nitroanilide). This technical guide provides an in-depth overview of this compound as a substrate for granzyme B, including its biochemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data.

This compound is a synthetic tetrapeptide substrate that mimics the natural cleavage site of pro-caspase-8, another key player in apoptosis.[2] While it is also a substrate for caspase-8, its utility in studying granzyme B activity is well-established, particularly in purified systems or in cell lysates where caspase-8 activity can be independently assessed or inhibited.[2] The cleavage of the peptide bond following the aspartate residue by granzyme B releases the chromophore p-nitroanilide (pNA), which can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.

Biochemical Properties and Specificity

Granzyme B exhibits a distinct substrate specificity, preferentially cleaving after aspartic acid residues (Asp or D) in the P1 position of its substrates. The IETD sequence of this compound provides a recognition motif for granzyme B. It is important to note that this sequence is also recognized and cleaved by caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Therefore, when interpreting results from complex biological samples, it is crucial to consider the potential contribution of caspase-8 activity.

Quantitative Data

While extensive research has been conducted using this compound and similar substrates, specific kinetic parameters (Km and kcat) for the cleavage of this compound by granzyme B are not consistently reported across the literature. The following table summarizes available quantitative data for a closely related and commonly used substrate, Ac-IEPD-pNA, to provide an approximate understanding of the enzyme-substrate interaction.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-IEPD-pNAGranzyme B---[3]

Experimental Protocols

Measurement of Granzyme B Activity using this compound

This protocol outlines a general procedure for measuring granzyme B activity in purified enzyme preparations or cell lysates using a 96-well plate format.

Materials:

  • Purified active granzyme B or cell lysate containing granzyme B

  • This compound substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C.

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

  • Sample Preparation:

    • For purified granzyme B, dilute the enzyme to the desired concentration in ice-cold Assay Buffer.

    • For cell lysates, prepare the lysate using a suitable lysis buffer (e.g., the Assay Buffer supplemented with a mild detergent like CHAPS). Determine the protein concentration of the lysate.

  • Assay Setup:

    • Add 50 µL of the sample (purified enzyme or cell lysate) to each well of the 96-well plate.

    • Include appropriate controls:

      • Blank: 50 µL of Assay Buffer without the enzyme/lysate.

      • Negative Control: 50 µL of a sample known not to contain active granzyme B.

      • Positive Control: 50 µL of a known concentration of active granzyme B.

  • Initiation of Reaction:

    • Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours using a microplate reader. Kinetic measurements are recommended to determine the initial reaction velocity.

  • Data Analysis:

    • Subtract the absorbance reading of the blank from all other readings.

    • Plot the absorbance at 405 nm against time for each sample.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

    • Granzyme B activity can be expressed as the rate of pNA production per unit of time per amount of protein (e.g., µmol/min/mg).

Signaling Pathways and Experimental Workflows

Granzyme B-Mediated Apoptosis Signaling Pathway

Granzyme B, delivered into the target cell cytoplasm by perforin, initiates apoptosis through both caspase-dependent and caspase-independent pathways.[1][4]

GranzymeB_Signaling CTL_NK Cytotoxic T Lymphocyte (CTL) / Natural Killer (NK) Cell Granules Cytotoxic Granules (Perforin & Granzyme B) CTL_NK->Granules Release TargetCell Target Cell PerforinPore Perforin Pore Granules->TargetCell Exocytosis Granules->PerforinPore Forms pore in target cell membrane GranzymeB_cyto Granzyme B (Cytosol) PerforinPore->GranzymeB_cyto Entry ProCaspase8 Pro-Caspase-8 GranzymeB_cyto->ProCaspase8 Cleavage Bid Bid GranzymeB_cyto->Bid Direct Cleavage ProCaspase3 Pro-Caspase-3 GranzymeB_cyto->ProCaspase3 Direct Cleavage & Activation ICAD ICAD GranzymeB_cyto->ICAD Direct Cleavage Caspase8 Active Caspase-8 ProCaspase8->Caspase8 Activation Caspase8->ProCaspase3 Cleavage & Activation tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) CytochromeC->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Recruitment Caspase9 Active Caspase-9 ProCaspase9->Caspase9 Activation Caspase9->ProCaspase3 Cleavage & Activation Caspase3 Active Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CAD CAD ICAD->CAD Release DNA_frag DNA Fragmentation CAD->DNA_frag DNA_frag->Apoptosis Experimental_Workflow SamplePrep Sample Preparation (Purified Enzyme or Cell Lysate) AssaySetup Assay Setup in 96-well Plate (Sample, Controls) SamplePrep->AssaySetup AddSubstrate Add this compound Substrate AssaySetup->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation Measurement Kinetic Measurement of Absorbance at 405 nm Incubation->Measurement DataAnalysis Data Analysis (Calculate Initial Velocity, Determine Activity) Measurement->DataAnalysis Results Results (Granzyme B Activity) DataAnalysis->Results

References

The Sentinel of Apoptosis: A Technical Guide to Caspase-8's Role in the Extrinsic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a key initiator caspase, stands as a central executioner in the extrinsic apoptosis pathway, a critical process for cellular homeostasis and elimination of compromised cells. This technical guide provides an in-depth exploration of the molecular mechanisms governing caspase-8 activation and its downstream signaling cascade. We delve into the formation of the Death-Inducing Signaling Complex (DISC), the intricate regulation of caspase-8 activity, and its pivotal role in initiating the cascade of executioner caspases. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for key molecular interactions, and visual representations of the signaling pathways to facilitate a deeper understanding and empower further research and drug development in this critical area of cell biology.

Introduction

Programmed cell death, or apoptosis, is an essential physiological process for the removal of damaged, infected, or superfluous cells. The extrinsic apoptosis pathway is initiated by extracellular death ligands binding to transmembrane death receptors, triggering a signaling cascade that culminates in cellular demise. At the heart of this pathway lies caspase-8, a cysteine-aspartic protease that, upon activation, unleashes a proteolytic cascade leading to the dismantling of the cell. Understanding the nuances of caspase-8 function is paramount for developing therapeutic strategies for a range of diseases, including cancer and autoimmune disorders.

The Extrinsic Apoptosis Signaling Pathway

The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors (e.g., Fas receptor, TNFR1) on the cell surface. This ligation event induces receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits procaspase-8 molecules via interactions between their respective death effector domains (DEDs), leading to the formation of the Death-Inducing Signaling Complex (DISC).[1][2] This high local concentration of procaspase-8 at the DISC facilitates their dimerization and subsequent auto-proteolytic activation.[3][4]

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding & Trimerization FADD FADD Death Receptor->FADD Recruitment DISC DISC Formation Death Receptor->DISC Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 Dimerization & Autocatalysis Procaspase3 Procaspase-3 ActiveCaspase8->Procaspase3 Cleavage & Activation Bid Bid ActiveCaspase8->Bid Cleavage ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution Phase tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Mitochondrion->Apoptosis Intrinsic Pathway Amplification

Caption: The Extrinsic Apoptosis Signaling Pathway.

Quantitative Data on Caspase-8 Interactions and Activity

Precise quantitative understanding of the molecular interactions within the extrinsic apoptosis pathway is crucial for predictive modeling and drug design. The following tables summarize key quantitative data related to caspase-8 substrates and inhibitors.

Table 1: Caspase-8 Substrate Specificity

Caspase-8 exhibits a preference for cleaving substrates after an aspartate residue, with the consensus recognition motif being (I/L/V)ETD.[5] However, its substrate repertoire is broad.[6] The catalytic efficiency (kcat/KM) varies significantly among different substrates, indicating a hierarchy in substrate processing.[7]

SubstrateCleavage Sequencekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference
Ac-IETD-pNAIETD1.2148.6 x 10⁴[8]
Ac-LEHD-AFCLEHD0.8108.0 x 10⁴[9]
Ac-DEVD-AFCDEVD0.05252.0 x 10³[10]
BidFLIQDN/AN/AN/A[6]
Procaspase-3DQMDN/AN/AN/A[6]

Note: Kinetic parameters can vary depending on the assay conditions and the specific form of the enzyme used. N/A indicates that specific kinetic data from the provided search results is not available.

Table 2: Inhibition of Caspase-8 Activity

Several synthetic inhibitors have been developed to target caspase-8 activity. These are valuable tools for research and potential therapeutic agents.

InhibitorTypeIC₅₀ / KiReference
Z-IETD-FMKIrreversible, CovalentIC₅₀: ~350 nM[9][11]
Z-LEHD-FMKIrreversible, CovalentIC₅₀: ~70 nM[9][11]
Ac-LESD-CMKIrreversible, CovalentIC₅₀: ~50 nM[9]
Q-VD-OPhPan-caspase, IrreversibleIC₅₀: 25-400 nM[12][13]
Ac-DEVD-CHOReversible, AldehydeKi: 0.92 nM[12]

Note: IC₅₀ and Ki values are dependent on substrate concentration and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of caspase-8 in the extrinsic apoptosis pathway.

Caspase-8 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and allows for the quantification of caspase-8 activity in cell lysates.[8][14][15][16]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., FasL, TRAIL)

  • Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10 mM DTT)

  • Caspase-8 substrate (e.g., Ac-IETD-pNA, 4 mM stock)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Lysis:

    • For adherent cells, wash with PBS, detach with trypsin, and collect by centrifugation.

    • For suspension cells, collect by centrifugation.

    • Resuspend the cell pellet (1-5 x 10⁶ cells) in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 400 or 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the treated samples to the untreated control.

Caspase8_Activity_Assay_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification Assay Assay Setup in 96-well plate Quantification->Assay Incubation Incubation at 37°C Assay->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Analysis Data Analysis Measurement->Analysis End End: Quantified Caspase-8 Activity Analysis->End Western_Blot_Workflow Start Start: Cell Lysate Preparation SDSPAGE SDS-PAGE Start->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analysis of Caspase-8 Cleavage Detection->Analysis End End: Visualization of Cleaved Fragments Analysis->End DISC_IP_Workflow Start Start: Cell Stimulation Lysis Cell Lysis in DISC IP Buffer Start->Lysis IP Immunoprecipitation with Antibody-coupled Beads Lysis->IP Wash Washing of Beads IP->Wash Elution Elution of DISC Components Wash->Elution Analysis Western Blot Analysis Elution->Analysis End End: Identification of DISC Components Analysis->End

References

Understanding the Colorimetric Output of Z-IETD-pNA Cleavage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the colorimetric assay for measuring the activity of caspase-8, a key mediator of apoptosis, through the cleavage of the substrate Z-IETD-pNA. We will delve into the core principles of the assay, provide detailed experimental protocols, present quantitative data, and illustrate the underlying biological and experimental pathways.

Core Principle: The Biochemical Basis of Detection

The this compound colorimetric assay is a widely used method to quantify the enzymatic activity of caspase-8. The principle of this assay is straightforward and relies on the specific proteolytic activity of caspase-8. The substrate, this compound, is a synthetic tetrapeptide (Ile-Glu-Thr-Asp) that mimics the natural cleavage site of pro-caspase-3, a downstream target of caspase-8. This peptide is conjugated to a chromophore, p-nitroaniline (pNA).[1][2]

In its intact form, this compound is colorless. However, upon cleavage by an active caspase-8 enzyme between the aspartic acid (D) residue and the pNA molecule, the pNA is released. Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm.[1][2] The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase-8 activity in the sample.

The Extrinsic Apoptosis Signaling Pathway

Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic pathway of apoptosis, also known as the death receptor pathway. This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF-α to their respective death receptors on the cell surface.

Extrinsic_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Receptor Death Receptor DISC DISC Death Receptor->DISC Death Ligand Death Ligand Death Ligand->Death Receptor Binding Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Proximity-induced auto-activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Active Caspase-8->Procaspase-3 Cleavage & Activation Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis Cleavage of cellular substrates

Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.

Upon ligand binding, the death receptors trimerize and recruit adaptor proteins, such as FADD (Fas-Associated Death Domain), to their intracellular death domains. This complex then recruits procaspase-8, the inactive zymogen form of the enzyme, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, the proximity of multiple procaspase-8 molecules facilitates their auto-proteolytic cleavage and activation. The now active caspase-8 is released into the cytoplasm, where it can initiate the execution phase of apoptosis by cleaving and activating downstream effector caspases, such as caspase-3.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reliable and reproducible results. Below are the key steps for performing a caspase-8 colorimetric assay.

Reagents and Materials
  • Cells of interest

  • Apoptosis-inducing agent (e.g., FasL, TNF-α)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Protein Assay Reagent (e.g., Bradford or BCA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • This compound substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Experimental_Workflow cluster_workflow Caspase-8 Colorimetric Assay Workflow A 1. Cell Culture & Apoptosis Induction B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Assay Setup in 96-well plate C->D E 5. Addition of this compound D->E F 6. Incubation E->F G 7. Absorbance Reading (405 nm) F->G H 8. Data Analysis G->H

Caption: General workflow for the caspase-8 colorimetric assay.

Detailed Procedure
  • Cell Culture and Induction of Apoptosis:

    • Plate cells at a desired density and culture overnight.

    • Treat cells with an apoptosis-inducing agent for a specific time course. Include an untreated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the cytosolic extract.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay method. This is essential for normalizing the caspase activity.

  • Assay Setup:

    • In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

    • Adjust the volume of each well to be equal with Cell Lysis Buffer.

    • Prepare a blank control containing only Cell Lysis Buffer.

    • Add 2X Reaction Buffer to each well.

  • Substrate Addition:

    • Add the this compound substrate to each well to a final concentration of 200 µM.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the cell type and the expected level of caspase activity.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Normalize the absorbance values to the protein concentration of each sample.

    • The fold-increase in caspase-8 activity can be calculated by comparing the normalized absorbance of the treated samples to the untreated control.

Data Presentation and Interpretation

The colorimetric output of the this compound assay is quantitative and can be used to compare caspase-8 activity across different experimental conditions.

Quantitative Data Summary

The following table provides an example of data that could be obtained from a time-course experiment investigating the effect of an apoptosis inducer on caspase-8 activity.

Time (hours)Absorbance at 405 nm (Treated)Absorbance at 405 nm (Untreated)Fold Increase in Caspase-8 Activity
00.1050.1021.03
20.2500.1082.31
40.5800.1105.27
60.8900.1058.48
80.9500.1078.88
Calculation of pNA Concentration

The concentration of the released pNA can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance

  • ε is the molar extinction coefficient of pNA. Note that the reported values for pNA at 405 nm can vary depending on the buffer composition, with values commonly cited as 9,960 M⁻¹cm⁻¹ or 10,500 M⁻¹cm⁻¹.[3][4] It is recommended to determine this value empirically under your specific assay conditions or use a consistent value for relative comparisons.

  • b is the path length of the light through the sample (in cm). For a standard 96-well plate, this is typically dependent on the volume in the well.

  • c is the concentration of pNA (in M).

Enzyme Kinetics

While a detailed kinetic analysis is beyond the scope of a standard activity assay, it is important to understand the Michaelis-Menten kinetics that govern the enzyme-substrate interaction. The key parameters are:

  • Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.

  • Vmax (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Logical Relationship of the Assay

The entire process, from biological event to measurable output, follows a clear logical progression.

Logical_Relationship cluster_logic From Apoptotic Signal to Colorimetric Output A Apoptotic Stimulus B Caspase-8 Activation A->B C Cleavage of this compound B->C D Release of p-nitroaniline (pNA) C->D E Development of Yellow Color D->E F Increase in Absorbance at 405 nm E->F G Quantitative Measure of Caspase-8 Activity F->G

Caption: Logical flow from biological event to quantitative measurement.

Conclusion

The this compound colorimetric assay is a robust and accessible method for quantifying caspase-8 activity, providing valuable insights into the progression of apoptosis. By understanding the core principles, adhering to detailed protocols, and correctly interpreting the quantitative data, researchers can effectively utilize this assay to advance their studies in cell death, disease pathology, and drug development. The direct relationship between caspase-8 activity and the colorimetric output makes this a powerful tool for both basic research and high-throughput screening applications.

References

A Technical Guide to Z-IETD-pNA for Caspase-8 Activity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of Z-IETD-pNA (Z-Ile-Glu-Thr-Asp-p-nitroanilide), a critical tool for researchers, scientists, and drug development professionals studying apoptosis. This compound is a specific colorimetric substrate for caspase-8, an initiator caspase central to the extrinsic apoptotic pathway.[1][2] This document details its mechanism, supplier information, and a comprehensive experimental protocol for its use in quantifying caspase-8 activity.

Mechanism of Action

Caspase-8 (also known as FLICE, MACH, or Mch5) is a cysteine protease that plays a pivotal role in the early stages of apoptosis triggered by death receptors like Fas and TNFR.[3][4] In its active form, caspase-8 cleaves specific downstream targets, including effector caspases like caspase-3. The this compound substrate is a synthetic tetrapeptide (Ile-Glu-Thr-Asp) designed to mimic a natural cleavage site for caspase-8.[5][6] This peptide is conjugated to the chromophore p-nitroanilide (pNA). When active caspase-8 cleaves the substrate at the aspartate residue, it liberates free pNA. This released pNA has a distinct yellow color and can be quantitatively measured by its absorbance of light at a wavelength of 400-405 nm.[3][5][7] The amount of pNA produced is directly proportional to the enzymatic activity of caspase-8 in the sample.[5]

Caspase-8 Activation and Substrate Cleavage Pathway

The following diagram illustrates the extrinsic apoptosis signaling cascade leading to the cleavage of this compound by active caspase-8.

G Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds FADD Adaptor Protein (FADD) Receptor->FADD Recruits ProCasp8 Procaspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Dimerization & Autocleavage Substrate This compound (Substrate) Casp8->Substrate Cleaves Casp3 Procaspase-3 Casp8->Casp3 Activates Effector Caspases Casp8->Casp3 pNA p-Nitroanilide (pNA) (Yellow Product) Substrate->pNA Cas_path Downstream Apoptotic Events Casp3->Cas_path

Caption: Extrinsic apoptosis pathway leading to Caspase-8 activation and substrate cleavage.

Supplier and Purchasing Information

This compound is available from various life science reagent suppliers. While pricing and availability are subject to change, the following table summarizes key information from several vendors to aid in procurement. It is recommended to consult the supplier's website for the most current data.

SupplierProduct NameCatalog No. (Example)PurityFormulationPrice (USD, Illustrative)
AAT Bioquest This compound13413>95%Solid/PowderInquire for pricing
APExBIO Ac-IETD-pNAA8335>98%Lyophilized powder$60 (5mg) / $200 (25mg)[6]
MedChemExpress This compoundHY-111666>98%Solid powderInquire for pricing
MyBioSource This compound peptideMBS566155Research GradeSolid/PowderInquire for pricing
Sigma-Aldrich Caspase-8 Colorimetric Assay KitCASP8CAssay KitKitInquire for pricing

Note: Some suppliers offer an acetylated version (Ac-IETD-pNA) which functions similarly as a colorimetric substrate for caspase-8.[3][6] Prices are based on data from late 2025 and are for illustrative purposes only.

Experimental Protocol: Caspase-8 Colorimetric Assay

This section provides a detailed methodology for quantifying caspase-8 activity in cell lysates using this compound. This protocol is a synthesis of standard procedures provided by various suppliers.[4][5][7]

I. Required Materials
  • Cells of interest (control and treated to induce apoptosis)

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, 20% Glycerol, 10 mM DTT, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Microcentrifuge

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

II. Experimental Workflow Diagram

G start Start induce 1. Induce Apoptosis in Cell Culture start->induce harvest 2. Harvest & Pellet Cells (e.g., 3-5 x 10^6 cells) induce->harvest lyse 3. Resuspend in Lysis Buffer Incubate on Ice harvest->lyse centrifuge 4. Centrifuge & Collect Supernatant (Lysate) lyse->centrifuge protein 5. Determine Protein Concentration centrifuge->protein load 6. Load Lysate & Reaction Buffer to 96-well Plate protein->load add_sub 7. Add this compound Substrate (Final conc. ~200 µM) load->add_sub incubate 8. Incubate at 37°C (1-2 hours, protected from light) add_sub->incubate read 9. Read Absorbance at 405 nm incubate->read end End read->end

Caption: Standard workflow for a colorimetric Caspase-8 activity assay.

III. Step-by-Step Procedure

A. Reagent Preparation

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution by dissolving the this compound powder in high-quality DMSO.[2][7] Mix thoroughly. Store this stock in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

  • Cell Lysis Buffer: Prepare and keep chilled on ice.

  • 2x Reaction Buffer: Prepare and keep on ice.

B. Sample Preparation (Cell Lysate)

  • Induce apoptosis in your experimental cell population using the desired method. Prepare a parallel control culture of uninduced cells.

  • Harvest the cells (typically 3-5 million cells per sample) and pellet them by centrifugation (e.g., 500 x g for 5 minutes).[5]

  • Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[5]

  • Incubate the suspension on ice for 10-15 minutes.[5]

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.[5]

  • Carefully transfer the supernatant, which contains the cytosolic protein fraction, to a new, pre-chilled microcentrifuge tube. This is your cell lysate.

  • Determine the protein concentration of each lysate sample using a standard method (e.g., Bradford or BCA assay).

  • Normalize the samples by diluting them with Cell Lysis Buffer to a final concentration of 1-4 mg/mL.[5]

C. Assay Execution

  • In a 96-well plate, add 50 µL of each normalized cell lysate to separate wells.

  • Add 50 µL of 2x Reaction Buffer to each well containing lysate.

  • Initiate the Reaction: Add 5 µL of the 10 mM this compound stock solution to each well.[5] This results in a final substrate concentration of approximately 200 µM in a total volume of 105 µL (this may vary based on kit instructions).

  • Incubate the plate at 37°C for 1-2 hours.[5] Ensure the plate is protected from direct light during incubation.[5]

  • Measure the absorbance at 405 nm using a microplate reader.[2][5]

IV. Data Analysis

The activity of caspase-8 is proportional to the absorbance value at 405 nm. To determine the fold-increase in activity, compare the absorbance readings of the apoptotic samples to the absorbance of the uninduced control sample.

Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Control Sample)

This provides a clear, quantitative measure of caspase-8 activation in response to the experimental treatment.

References

The Role of Z-IETD-pNA in Elucidating Caspase-8 Dependent Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Z-IETD-pNA, a crucial tool for studying the intricate process of apoptosis. Specifically, this document details its mechanism of action as a chromogenic substrate for caspase-8, its application in quantifying enzyme activity, and the broader context of the caspase-8 signaling cascade. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this valuable research tool.

Introduction: this compound as a Specific Caspase-8 Substrate

In the study of programmed cell death, or apoptosis, the family of cysteine-aspartic proteases, known as caspases, plays a central role. Among these, caspase-8 is a key initiator caspase, primarily involved in the extrinsic apoptotic pathway. The ability to accurately measure the activity of caspase-8 is fundamental to understanding this pathway and its role in various physiological and pathological conditions.

This compound, which stands for Z-Ile-Glu-Thr-Asp-pNA, is a synthetic tetrapeptide substrate designed to be highly specific for caspase-8.[1] The "IETD" sequence mimics the cleavage site in the pro-caspase-3 precursor, a natural substrate of caspase-8.[2] The peptide is conjugated to a chromophore, p-nitroaniline (pNA), which allows for the colorimetric detection of caspase-8 activity.[2][3]

Mechanism of Action

The utility of this compound in apoptosis research lies in its straightforward and quantifiable mechanism of action. In its intact form, this compound is a colorless compound. However, in the presence of active caspase-8, the enzyme recognizes and cleaves the peptide sequence after the aspartate residue. This cleavage event liberates the p-nitroaniline (pNA) moiety.[4] Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm.[3][5] The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a measure of the enzymatic activity of caspase-8.[6]

The Caspase-8 Signaling Pathway in Extrinsic Apoptosis

Caspase-8 is a critical initiator of the extrinsic apoptotic pathway, which is triggered by extracellular signals. This pathway is initiated by the binding of death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[7] This binding event leads to the recruitment of adaptor proteins, most notably FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, the high local concentration of pro-caspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic activation.[7]

Once activated, caspase-8 can propagate the apoptotic signal through two main branches. It can directly cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Alternatively, in some cell types, caspase-8 can cleave the BH3-only protein Bid, leading to its activation (tBid). tBid then translocates to the mitochondria, where it induces the release of cytochrome c, thereby engaging the intrinsic apoptotic pathway and amplifying the death signal.

Caspase8_Signaling_Pathway Extrinsic Apoptosis Signaling Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds to FADD Adaptor Protein (FADD) Death_Receptor->FADD Recruits DISC DISC Formation Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Recruits FADD->DISC Pro_Caspase8->DISC Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 Auto-activation Pro_Caspase3_7 Pro-Caspase-3, -7 Active_Caspase8->Pro_Caspase3_7 Cleaves & Activates Bid Bid Active_Caspase8->Bid Cleaves Active_Caspase3_7 Active Caspase-3, -7 Pro_Caspase3_7->Active_Caspase3_7 Apoptosis Apoptosis Active_Caspase3_7->Apoptosis Executes tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Translocates to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis Initiates Intrinsic Pathway

Caption: The extrinsic apoptosis signaling pathway initiated by death receptor ligation.

Quantitative Data for this compound Based Assays

While specific kinetic constants such as Km and kcat for the interaction of caspase-8 with this compound are not consistently reported in peer-reviewed literature, the operational parameters for its use in colorimetric assays are well-established through commercially available kits and research protocols. The following table summarizes key quantitative data for the application of this compound in caspase-8 activity assays.

ParameterValueReference
Substrate Name Z-Ile-Glu-Thr-Asp-p-nitroanilide (this compound)[1]
Target Enzyme Caspase-8[2][3]
Detection Method Colorimetric[3][5]
Absorbance Wavelength 400 - 405 nm[3][5]
Molar Extinction Coefficient (ε) of pNA 10.5 mM-1cm-1 at 405 nm[4][7]
Typical Substrate Stock Concentration 4 mM in DMSO[2]
Typical Final Substrate Concentration in Assay 200 µM[2]
Typical Incubation Time 1 - 2 hours[5]
Typical Incubation Temperature 37°C[2]

Detailed Experimental Protocols

The following section provides a generalized yet detailed protocol for a colorimetric caspase-8 activity assay in cell lysates using this compound. This protocol is a synthesis of methodologies found in various commercially available assay kits.

Reagents and Buffers
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 10% (w/v) Sucrose, 20 mM DTT (add fresh).

  • This compound Substrate: 4 mM stock solution in DMSO.

  • pNA Standard (for calibration curve): 10 mM stock solution in DMSO.

Experimental Workflow

Caspase8_Assay_Workflow Experimental Workflow for Caspase-8 Activity Assay Induce_Apoptosis 1. Induce Apoptosis in Cell Culture (e.g., with FasL, TNF-α) Harvest_Cells 2. Harvest and Count Cells (Pellet 1-5 x 10^6 cells) Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Cell Lysis (Resuspend in chilled Lysis Buffer, incubate on ice) Harvest_Cells->Lyse_Cells Centrifuge 4. Centrifugation (10,000 x g for 1 min) Lyse_Cells->Centrifuge Collect_Lysate 5. Collect Supernatant (Cytosolic extract) Centrifuge->Collect_Lysate Protein_Quant 6. Protein Quantification (e.g., Bradford assay) Collect_Lysate->Protein_Quant Prepare_Reaction 7. Prepare Reaction Mix (Dilute lysate to 50-200 µg protein, add 2X Reaction Buffer) Protein_Quant->Prepare_Reaction Add_Substrate 8. Add this compound Substrate (Final concentration ~200 µM) Prepare_Reaction->Add_Substrate Incubate 9. Incubate (37°C for 1-2 hours) Add_Substrate->Incubate Measure_Absorbance 10. Measure Absorbance (at 400-405 nm) Incubate->Measure_Absorbance Analyze_Data 11. Data Analysis (Compare to control, calculate fold increase) Measure_Absorbance->Analyze_Data

Caption: A step-by-step workflow for the colorimetric measurement of caspase-8 activity.
Step-by-Step Methodology

  • Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. It is crucial to include an untreated or vehicle-treated control cell population.

  • Cell Harvesting: Collect both treated and control cells and wash them with ice-cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). A cell count of 1-5 x 106 cells per sample is typically recommended.[5]

  • Cell Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[2] Incubate the suspension on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cellular debris.[2]

  • Collection of Cytosolic Extract: Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This supernatant contains the cytosolic proteins, including caspases.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing the caspase activity.

  • Assay Setup: In a 96-well microplate, add 50-200 µg of protein from each cell lysate to individual wells.[2] Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well. Then, add 5 µL of the 4 mM this compound substrate to each well to achieve a final concentration of 200 µM.[2]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Measurement: Read the absorbance of the samples at 400 or 405 nm using a microplate reader.[2][5]

  • Data Analysis: Subtract the absorbance of a blank well (containing buffer and substrate but no lysate) from all readings. The caspase-8 activity can be expressed as the fold increase in absorbance compared to the uninduced control. For more quantitative results, a pNA standard curve can be generated to calculate the concentration of pNA produced.

Conclusion

This compound remains an indispensable tool for researchers investigating the extrinsic apoptotic pathway. Its specificity for caspase-8, coupled with a simple and robust colorimetric detection method, allows for the reliable quantification of this key initiator caspase's activity. The detailed protocols and workflow presented in this guide, along with the contextual information on the caspase-8 signaling pathway, provide a solid foundation for the successful application of this compound in basic and translational research. The insights gained from such assays are critical for understanding the molecular mechanisms of apoptosis and for the development of novel therapeutics targeting this fundamental cellular process.

References

Methodological & Application

Application Notes and Protocols for Z-IETD-pNA Caspase-8 Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Z-IETD-pNA Caspase-8 Activity Assay Protocol for Microplate Reader

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation is a key event triggered by the engagement of death receptors on the cell surface, such as Fas or TNF-R1.[1][2] Upon activation, caspase-8 initiates a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.[3]

This document provides a detailed protocol for measuring caspase-8 activity in cell lysates using a colorimetric assay with the substrate this compound (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). This assay is based on the ability of active caspase-8 to cleave the tetrapeptide sequence IETD from the substrate.[3][4] This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 400-405 nm using a microplate reader.[5] The amount of pNA released is directly proportional to the caspase-8 activity in the sample.

Caspase-8 Signaling Pathway

The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of Caspase-8. Ligation of death receptors (e.g., Fas) by their ligands (e.g., FasL) triggers the recruitment of the adaptor protein FADD, which in turn recruits pro-caspase-8.[6] This proximity induces the auto-cleavage and activation of caspase-8, which then activates downstream executioner caspases (like Caspase-3) to execute apoptosis.[6]

Caspase8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC FasL Death Ligand (e.g., FasL) FasL->DeathReceptor Binding & Trimerization FADD FADD (Adaptor Protein) FADD->DISC ProCasp8 Pro-Caspase-8 (Inactive) ProCasp8->DISC ActiveCasp8 Active Caspase-8 ProCasp3 Pro-Caspase-3 (Inactive) ActiveCasp8->ProCasp3 Cleavage ActiveCasp3 Active Caspase-3 (Executioner) ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis DISC->ActiveCasp8 Auto-cleavage

Caption: Extrinsic pathway of apoptosis via Caspase-8 activation.

Materials and Reagents

ItemRecommended Specifications
Microplate Reader Capable of reading absorbance at 400-405 nm
96-well Microplates Clear, flat-bottom
Refrigerated Microcentrifuge Capable of 10,000 x g
Incubator Set to 37°C
Multichannel Pipette For efficient reagent addition
Cell Culture Supplies Media, flasks, plates, etc., for inducing apoptosis
This compound Substrate 4 mM stock solution in DMSO
Cell Lysis Buffer e.g., 250 mM HEPES, 25 mM CHAPS, 25 mM DTT, pH 7.4
2x Reaction Buffer e.g., 200 mM HEPES, 1% CHAPS, 50 mM DTT, pH 7.4
Dithiothreitol (DTT) 1 M stock solution
Phosphate-Buffered Saline (PBS) Cold, sterile
Protein Assay Reagent e.g., BCA or Bradford assay kit
Treated Cells Cells induced to undergo apoptosis
Control Cells Untreated or vehicle-treated cells

Reagent Preparation

Prepare the following solutions immediately before use.

ReagentPreparation InstructionsStorage
1x Cell Lysis Buffer Dilute from a stock solution if necessary. Keep on ice.4°C (short-term)
2x Reaction Buffer with DTT Add 10 µl of 1 M DTT stock solution per 1 ml of 2x Reaction Buffer to achieve a final DTT concentration of 10 mM.[5]Use immediately
This compound Working Solution The 4 mM stock is typically used directly, adding 5 µl to a 100 µl final reaction volume for a 200 µM final concentration.[3][5]-20°C, protect from light[5]

Experimental Workflow

The following diagram outlines the major steps of the this compound caspase-8 assay.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Protocol cluster_readout Data Acquisition & Analysis induce_apoptosis 1. Induce Apoptosis in Cells harvest_cells 2. Harvest & Count Cells (1-5 x 10^6 per sample) induce_apoptosis->harvest_cells lyse_cells 3. Lyse Cells on Ice harvest_cells->lyse_cells centrifuge 4. Centrifuge to Pellet Debris lyse_cells->centrifuge collect_supernatant 5. Collect Supernatant (Cytosolic Extract) centrifuge->collect_supernatant protein_quant 6. Quantify Protein (e.g., BCA Assay) collect_supernatant->protein_quant add_lysate 7. Add Lysate to 96-well Plate protein_quant->add_lysate add_buffer 8. Add 2x Reaction Buffer with DTT add_lysate->add_buffer add_substrate 9. Add this compound Substrate add_buffer->add_substrate incubate 10. Incubate at 37°C (1-2 hours) add_substrate->incubate read_plate 11. Read Absorbance at 405 nm incubate->read_plate analyze_data 12. Calculate Caspase-8 Activity read_plate->analyze_data

Caption: Step-by-step workflow for the Caspase-8 activity assay.

Experimental Protocol

This protocol is designed for a 96-well microplate format with a final reaction volume of 100 µl.

6.1. Sample Preparation (Cell Lysate)

  • Induce Apoptosis: Treat cells with the desired agent to induce apoptosis. Concurrently, maintain an untreated or vehicle-treated control cell culture.[5]

  • Harvest Cells: Collect both adherent and suspension cells. For adherent cells, scrape them gently. For all cells, pellet by centrifugation (e.g., 200 x g for 10 minutes).

  • Wash: Wash the cell pellet once with cold PBS and centrifuge again.

  • Lyse: Resuspend the pellet in 50 µl of ice-cold 1x Cell Lysis Buffer per 1-5 x 10⁶ cells.[5]

  • Incubate: Incubate the cell suspension on ice for 10-30 minutes.

  • Centrifuge: Spin the lysate in a refrigerated microcentrifuge at 10,000 x g for 10-15 minutes to pellet cellular debris.[5]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new, pre-chilled tube. Keep on ice.

  • Quantify Protein: Determine the protein concentration of each lysate using a standard method like the BCA assay.[7] This is crucial for normalizing caspase-8 activity.

  • Normalize Protein: Dilute the lysates with Cell Lysis Buffer to ensure each well receives the same amount of protein (e.g., 50-200 µg) in a consistent volume (e.g., 50 µl).[5]

6.2. Assay Reaction

  • Plate Setup: Pipette 50 µl of each normalized cell lysate into separate wells of a 96-well plate. Include the following controls:

    • Negative Control: Lysate from uninduced/control cells.

    • Blank/Background Control: 50 µl of Cell Lysis Buffer without any cell lysate.

  • Add Reaction Buffer: Add 50 µl of freshly prepared 2x Reaction Buffer (with DTT) to each well.[5]

  • Initiate Reaction: Add 5 µl of 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.[3][5]

  • Incubate: Cover the plate and incubate at 37°C for 1-2 hours. Protect the plate from light during incubation.[3][5] The incubation time may need optimization depending on the cell type and stimulus.

6.3. Measurement

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.[8][9] Some readers may use a 400 nm filter, which is also acceptable.[3][5]

Data Presentation and Analysis

7.1. Raw Data Organization

Organize your raw absorbance (Optical Density, OD) values in a table.

Well IDSample DescriptionProtein (µg)Replicate 1 (OD 405 nm)Replicate 2 (OD 405 nm)Replicate 3 (OD 405 nm)Average OD
A1-A3Blank (Lysis Buffer only)00.0510.0530.0520.052
B1-B3Control Cells (Untreated)1000.1250.1280.1220.125
C1-C3Treated Cells (e.g., Drug X)1000.4550.4620.4580.458
D1-D3Treated Cells (e.g., Drug Y)1000.2890.2950.2910.292

7.2. Calculation of Caspase-8 Activity

The activity is often expressed as the fold-increase compared to the negative control.

  • Calculate Average OD: For each sample and control, calculate the average of the replicate OD readings.

  • Subtract Background: Subtract the average OD of the Blank from the average OD of all other samples.

    • Corrected OD = Average ODSample - Average ODBlank

  • Calculate Fold-Increase: Divide the corrected OD of the treated samples by the corrected OD of the negative control sample.

    • Fold-Increase = Corrected ODTreated / Corrected ODControl

Example Calculation (for Treated Cells - Drug X):

  • Average ODBlank: 0.052

  • Average ODControl: 0.125

  • Average ODTreated: 0.458

  • Corrected ODControl: 0.125 - 0.052 = 0.073

  • Corrected ODTreated: 0.458 - 0.052 = 0.406

  • Fold-Increase: 406 / 0.073 = 5.56-fold

7.3. Summarized Results

Present the final calculated data in a clear, summary table.

Sample DescriptionAverage Corrected OD (405 nm)Fold-Increase in Caspase-8 Activity
Control Cells (Untreated)0.0731.0 (Baseline)
Treated Cells (Drug X)0.4065.56
Treated Cells (Drug Y)0.2403.29

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High background reading in blank wells - Contaminated reagents.- Substrate degradation.- Use fresh, high-purity reagents.- Prepare buffers immediately before use.- Store substrate protected from light and at the correct temperature.
Low or no signal in treated samples - Insufficient apoptosis induction.- Low protein concentration.- Inactive enzyme due to improper handling.- Insufficient incubation time.- Optimize the concentration of the apoptosis-inducing agent and treatment duration.- Ensure accurate protein quantification and load a sufficient amount (50-200 µg).- Keep lysates on ice at all times.- Increase incubation time with the substrate (e.g., up to 4 hours or overnight).[8]
High variability between replicates - Pipetting errors.- Incomplete cell lysis.- Bubbles in wells.- Use calibrated pipettes and careful technique.- Ensure thorough mixing after adding reagents.- Ensure complete resuspension of cells during lysis.- Visually inspect wells for bubbles before reading.
Signal in untreated control is high - Spontaneous apoptosis in cell culture.- Use healthy, low-passage number cells.- Ensure optimal cell culture conditions to minimize stress.

References

Application Notes and Protocols: Preparation of Z-IETD-pNA Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Z-IETD-pNA (Z-Ile-Glu-Thr-Asp-pNA) stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a colorimetric substrate for caspase-8 and granzyme B, crucial enzymes in the apoptotic pathway.[1][2] Accurate preparation of this substrate is the first step in performing reliable enzyme activity assays.

Upon cleavage by caspase-8 or related enzymes, the substrate releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 400-405 nm.[3][4][5][6] This allows for the determination of enzyme activity in cell lysates or purified enzyme preparations.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 730.72 g/mol [1]
Solubility Soluble in DMSO (e.g., at 1 mg/mL)[7]
Recommended Stock Conc. 10 mM[3]
Storage of Powder -20°C for long-term storage (≥ 4 years)[7][8]
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3][9][10]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Pre-Equilibration: Allow the this compound powder vial and the DMSO container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Peptide:

    • Tare a sterile microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 7.31 mg of the peptide.

    • Calculation: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example: 10 mM × 1 mL × 730.72 g/mol / 1000 = 7.31 mg

  • Dissolution in DMSO:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. A table for preparing common volumes is provided below for convenience.[3]

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[9][11]

    Mass of this compoundVolume of DMSO for 10 mM Stock
    1 mg136.85 µL
    5 mg684.26 µL
    10 mg1.37 mL
  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C in a dark place.[3][9]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling chemical reagents.

  • Perform the weighing and dissolution steps in a chemical fume hood if possible.[12]

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

Visualizations

G cluster_prep Preparation cluster_storage Storage cluster_qc Quality Check start Start: Obtain this compound Powder & DMSO weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve check_clarity Visual Check for Clarity dissolve->check_clarity Ensure complete dissolution aliquot 4. Aliquot into Single-Use Tubes store 5. Store at -20°C or -80°C aliquot->store end_node Ready for Dilution to Working Concentration store->end_node check_clarity->aliquot

Caption: Workflow for preparing this compound stock solution in DMSO.

G cluster_reaction Enzymatic Reaction caspase8 Active Caspase-8 z_ietd_pna This compound (Substrate, Colorless) products Cleaved Peptide + pNA (Chromophore, Yellow) z_ietd_pna->products Cleavage spectro Measure Absorbance at 400-405 nm products->spectro

Caption: Signaling pathway for this compound cleavage by Caspase-8.

References

Application Notes and Protocols for Calculating Caspase-8 Activity from Z-IETD-pNA Absorbance Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The activation of caspase-8 is a key event in the signaling cascade triggered by the engagement of death receptors on the cell surface. Consequently, the measurement of caspase-8 activity serves as a vital indicator of apoptosis induction and is a crucial tool in basic research and drug development for screening compounds that modulate apoptotic pathways.

This document provides a detailed protocol for the colorimetric assay of caspase-8 activity using the substrate Z-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). This assay is based on the enzymatic cleavage of the peptide substrate by active caspase-8, which releases the chromophore p-nitroaniline (pNA). The amount of released pNA is directly proportional to the caspase-8 activity and can be quantified by measuring its absorbance at 405 nm.

Principle of the Assay

The caspase-8 colorimetric assay utilizes a specific tetrapeptide substrate, IETD, which is recognized and cleaved by active caspase-8. This peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its conjugated form (this compound), the substrate is colorless. However, upon cleavage by caspase-8, pNA is released. Free pNA has a distinct yellow color and exhibits strong absorbance at 405 nm. The intensity of the color, measured as absorbance, is therefore a direct measure of the caspase-8 activity in the sample.

Caspase-8 Signaling Pathway

Caspase-8 is a key mediator of the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands (such as FasL or TNF-α) to their corresponding death receptors (e.g., Fas or TNFR1) on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. Pro-caspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-activation through proteolytic cleavage. Activated caspase-8 can then initiate the downstream execution phase of apoptosis by directly cleaving and activating effector caspases, such as caspase-3 and caspase-7.

Caspase8_Signaling_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor Binds to FADD Adaptor Protein (FADD) DeathReceptor->FADD Recruits DISC DISC Formation (Death-Inducing Signaling Complex) DeathReceptor->DISC ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits FADD->DISC ProCasp8->DISC ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 Promotes Auto-activation ProCasp37 Pro-Caspase-3/7 ActiveCasp8->ProCasp37 Cleaves and Activates ActiveCasp37 Active Caspase-3/7 ProCasp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis Executes

Caption: Caspase-8 Extrinsic Apoptosis Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for the caspase-8 activity assay.

Materials and Reagents
ReagentSupplierCatalog No.Storage
This compound Substrate (4 mM)Major Suppliere.g., XXXX-20°C (in DMSO)
Cell Lysis BufferIn-house or Kit-4°C
2X Reaction BufferIn-house or Kit-4°C
Dithiothreitol (DTT) (1 M)Major Suppliere.g., YYYY-20°C
p-Nitroaniline (pNA) StandardMajor Suppliere.g., ZZZZRoom Temperature
96-well MicroplateMajor Suppliere.g., AAAARoom Temperature
Protein Assay Reagent (e.g., BCA)Major Suppliere.g., BBBBRoom Temperature

Note: Composition of in-house buffers can be found in the appendix.

Experimental Workflow

The overall workflow for the caspase-8 activity assay is depicted below.

Experimental_Workflow CellCulture 1. Cell Culture and Treatment Harvest 2. Cell Harvesting CellCulture->Harvest Lysis 3. Cell Lysis Harvest->Lysis ProteinQuant 4. Protein Quantification Lysis->ProteinQuant AssaySetup 5. Assay Setup in 96-well Plate ProteinQuant->AssaySetup Incubation 6. Incubation at 37°C AssaySetup->Incubation Measurement 7. Absorbance Measurement at 405 nm Incubation->Measurement DataAnalysis 8. Data Analysis and Activity Calculation Measurement->DataAnalysis

Caption: Caspase-8 Activity Assay Experimental Workflow.

Detailed Protocol

1. Sample Preparation (Cell Lysate)

a. Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with the desired apoptotic stimulus (e.g., drug candidate, FasL) for the indicated time. Include an untreated control group.

b. Cell Harvesting:

  • Adherent cells: Gently scrape the cells and transfer them to a conical tube. Alternatively, trypsinize the cells, collect them, and wash once with ice-cold PBS.

  • Suspension cells: Collect the cells by centrifugation.

c. Cell Lysis: i. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. ii. Discard the supernatant and resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10⁶ cells. iii. Incubate the lysate on ice for 10-15 minutes. iv. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris. v. Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This lysate contains the active caspases.

2. Protein Concentration Determination

a. Determine the protein concentration of each cell lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay. b. Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal amounts of protein are used in the caspase-8 assay. A typical concentration range is 1-2 mg/mL.

3. Caspase-8 Activity Assay

a. Prepare 2X Reaction Buffer with DTT: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).

b. Assay Plate Setup: i. In a 96-well flat-bottom microplate, add 50 µL of each cell lysate (containing 50-200 µg of protein) to individual wells. ii. For each sample, prepare a background control well containing 50 µL of the same lysate. iii. Prepare a blank well containing 50 µL of Cell Lysis Buffer. iv. Add 50 µL of the 2X Reaction Buffer with DTT to all wells.

c. Substrate Addition: i. To the sample wells, add 5 µL of the 4 mM this compound substrate. ii. To the background control and blank wells, add 5 µL of Cell Lysis Buffer instead of the substrate.

d. Incubation: i. Gently tap the plate to mix the contents. ii. Cover the plate and incubate at 37°C for 1-2 hours. Protect the plate from light.

4. Absorbance Measurement

a. Measure the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Calculation

Raw Data Table
Sample IDTreatmentProtein (µg)Absorbance (405 nm)Background Absorbance (405 nm)
1Untreated Control1000.1500.050
2Drug A (10 µM)1000.7500.052
3Drug B (10 µM)1000.4500.048
Blank--0.045-
Calculation of Caspase-8 Activity

The caspase-8 activity can be expressed as the fold increase in activity compared to the untreated control or as a specific activity in units/mg of protein.

1. Corrected Absorbance:

Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Background Control)

2. Fold Increase in Activity:

Fold Increase = (Corrected Absorbance of Treated Sample) / (Corrected Absorbance of Untreated Control)

3. Specific Activity Calculation (using Beer-Lambert Law):

The concentration of pNA produced can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A = Corrected Absorbance

  • ε = Molar extinction coefficient of pNA at 405 nm (10.5 mM⁻¹cm⁻¹ or 10,500 M⁻¹cm⁻¹).[1][2]

  • b = Path length of the light in the well (cm). This is typically provided by the microplate manufacturer or can be calculated by dividing the volume in the well (in mL) by the surface area of the well (in cm²). For a standard 96-well plate with 100 µL volume, the path length is approximately 0.32 cm.

  • c = Concentration of pNA (in mM or M)

Calculation Steps:

a. Calculate the concentration of pNA (in µM):

c (µM) = (Corrected Absorbance * 1,000,000) / (ε * b)

Using ε = 10,500 M⁻¹cm⁻¹

b. Calculate the Specific Activity:

Specific Activity (pmol/min/mg) = [c (µM) * Total Reaction Volume (µL)] / [Incubation Time (min) * Protein Amount (mg)]

Example Calculation:

For "Drug A (10 µM)" from the table above:

  • Corrected Absorbance = 0.750 - 0.052 = 0.698

  • Fold Increase = 0.698 / (0.150 - 0.050) = 6.98-fold increase

  • Concentration of pNA (c) = (0.698 * 1,000,000) / (10,500 * 0.32) = 207.7 µM

  • Specific Activity = (207.7 * 105) / (120 * 0.1) = 1817.6 pmol/min/mg

Final Data Summary Table
TreatmentFold Increase in Caspase-8 ActivitySpecific Activity (pmol/min/mg)
Untreated Control1.0259.8
Drug A (10 µM)6.981817.6
Drug B (10 µM)4.021046.4

Appendix

Buffer Compositions:

  • Cell Lysis Buffer (1X):

    • 50 mM HEPES, pH 7.4

    • 100 mM NaCl

    • 0.1% CHAPS

    • 1 mM EDTA

    • 10% Glycerol

    • Add protease inhibitors (e.g., PMSF, aprotinin, leupeptin) just before use.

  • 2X Reaction Buffer:

    • 100 mM HEPES, pH 7.4

    • 200 mM NaCl

    • 0.2% CHAPS

    • 2 mM EDTA

    • 20% Glycerol

    • DTT is added fresh to a final concentration of 10 mM in the 1X reaction mixture.

References

Measuring Apoptosis in Jurkat Cells Using a Caspase-8 Colorimetric Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. A key family of proteases central to the execution of apoptosis are caspases. Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic, or death receptor-mediated, apoptotic pathway.[1][2][3][4][5] Upon activation by death receptors like Fas (CD95) or TNF receptors, procaspase-8 is recruited to the Death-Inducing Signaling Complex (DISC), where it undergoes auto-cleavage and activation.[2][4][6][7] Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3, ultimately leading to the dismantling of the cell.[1][4]

This application note provides a detailed protocol for measuring caspase-8 activity in Jurkat cell lysates, a human T lymphocyte cell line commonly used to study apoptosis.[8][9][10][11][12] The assay utilizes the colorimetric substrate Z-IETD-pNA (Z-Ile-Glu-Thr-Asp-pNA).[13] This substrate is specifically recognized and cleaved by active caspase-8.[14][15][16] The cleavage event releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 400-405 nm.[7][14][15][17] The level of pNA is directly proportional to the caspase-8 activity in the cell lysate.

Signaling Pathway

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to their corresponding death receptors on the cell surface. This binding event triggers receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor.[2][6][11] Procaspase-8 is then recruited to FADD, forming the DISC.[4] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-proteolytic activation.[2] Activated caspase-8 can then proceed to activate downstream effector caspases, leading to the execution phase of apoptosis.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment DISC DISC Formation Death Receptor->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 EffectorCaspases Effector Caspases (e.g., Caspase-3) Caspase8->EffectorCaspases Activation DISC->Caspase8 Auto-activation Apoptosis Apoptosis EffectorCaspases->Apoptosis Execution

Caption: Extrinsic Apoptosis Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Jurkat cells (Human T lymphocyte)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Apoptosis-inducing agent (e.g., Anti-Fas antibody, clone CH11)[11][14]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Bradford Reagent or BCA Protein Assay Kit

  • 2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)

  • This compound substrate (4 mM stock in DMSO)

  • Caspase-8 Inhibitor (Z-IETD-FMK, optional)[18][19]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The overall workflow for this assay involves inducing apoptosis in Jurkat cells, preparing cell lysates, and then measuring caspase-8 activity using the colorimetric substrate.

Experimental_Workflow start Start: Jurkat Cell Culture induce Induce Apoptosis (e.g., Anti-Fas Ab) start->induce harvest Harvest & Wash Cells induce->harvest lyse Prepare Cell Lysates harvest->lyse quantify Quantify Protein Concentration lyse->quantify assay Set up Caspase-8 Assay quantify->assay read Measure Absorbance at 405 nm assay->read analyze Analyze Data read->analyze end End: Determine Caspase-8 Activity analyze->end

Caption: Experimental Workflow Diagram.
Part 1: Induction of Apoptosis in Jurkat Cells

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 2 x 10^6 cells/mL in a culture plate.

  • Treat the cells with an apoptosis-inducing agent. For example, add anti-Fas antibody (clone CH11) to a final concentration of 50-100 ng/mL.[11]

  • Incubate the cells for 4-8 hours.[14] Include an untreated control group of cells which will serve as the negative control.

Part 2: Preparation of Jurkat Cell Lysates
  • Harvest the cells by transferring the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant and wash the cell pellet with ice-cold PBS.

  • Repeat the centrifugation and washing step.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 3-5 x 10^6 cells.[14]

  • Incubate the suspension on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cell debris.[14]

  • Transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is the cell lysate.

  • Determine the protein concentration of the lysate using a Bradford or BCA protein assay. It is recommended to use a lysate concentration between 50-200 µg of protein per sample.[14]

Part 3: Caspase-8 Colorimetric Assay
  • In a 96-well microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • For a negative control, you can use lysate from uninduced cells or include a sample with a caspase-8 inhibitor (e.g., 1 µL of 10 mM Z-IETD-FMK).

  • Add 5 µL of 4 mM this compound substrate to each well to achieve a final concentration of 200 µM.[14]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

  • Measure the absorbance at 400 or 405 nm using a microplate reader.[7][14][15]

Data Presentation and Analysis

The activity of caspase-8 is determined by the amount of pNA released from the substrate. The results can be expressed as the fold increase in caspase-8 activity in the induced sample compared to the uninduced control.

Calculation: Fold Increase = (Absorbance of Induced Sample - Absorbance of Blank) / (Absorbance of Uninduced Control - Absorbance of Blank)

A blank should be run with lysis buffer and substrate, but no cell lysate.

Table 1: Representative Caspase-8 Activity Data

Sample ConditionProtein Conc. (µ g/well )Absorbance at 405 nm (O.D.)Fold Increase in Caspase-8 Activity
Uninduced Jurkat Cells1000.1501.0
Jurkat Cells + Anti-Fas Ab1000.6004.0
Jurkat Cells + Anti-Fas Ab + Z-IETD-FMK1000.1651.1
Blank (No Lysate)00.050N/A

Note: The data presented in this table is for illustrative purposes only. Actual results may vary depending on experimental conditions.

Conclusion

The use of this compound provides a straightforward and quantitative method for measuring caspase-8 activity in Jurkat cell lysates. This assay is a valuable tool for researchers studying the extrinsic apoptotic pathway and for screening compounds that may modulate this pathway in the context of drug development. The detailed protocol and workflow provided in this application note offer a reliable framework for conducting these experiments.

References

Application Notes: Measuring Granzyme B Activity with Z-IETD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease crucial for inducing apoptosis in target cells, playing a significant role in immune surveillance against viral infections and tumorigenesis.[1][2] It is primarily released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] The activity of granzyme B is a key indicator of cell-mediated cytotoxicity. These application notes provide a detailed protocol for a colorimetric assay to measure granzyme B activity using the substrate Z-IETD-pNA (N-benzyloxycarbonyl-Ile-Glu-Thr-Asp-p-nitroanilide).

The assay principle is based on the cleavage of the peptide substrate, this compound, by granzyme B after the aspartate residue. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at approximately 405 nm. The intensity of the color is directly proportional to the granzyme B activity in the sample.

Granzyme B Signaling Pathway

Granzyme B is a key effector molecule in the cytotoxic granule-mediated apoptosis pathway. Upon recognition of a target cell, CTLs or NK cells release granules containing granzyme B and a pore-forming protein called perforin into the immunological synapse.[3] Perforin facilitates the entry of granzyme B into the target cell's cytoplasm. Once inside, granzyme B initiates apoptosis through two main pathways:

  • Caspase-Dependent Pathway: Granzyme B can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7. It can also activate initiator caspases like caspase-8.[1][3] These activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Caspase-Independent Pathway: Granzyme B can also induce apoptosis independently of caspases. A key substrate in this pathway is Bid, a pro-apoptotic Bcl-2 family member. Cleavage of Bid by granzyme B generates truncated Bid (tBid), which translocates to the mitochondria and induces the release of other pro-apoptotic factors like cytochrome c.[3][4] Granzyme B can also directly cleave other substrates such as the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[1]

GranzymeB_Signaling cluster_effector Effector Cell (CTL/NK) cluster_target Target Cell cluster_caspase Caspase-Dependent cluster_independent Caspase-Independent Effector CTL / NK Cell Granules Granules (Granzyme B + Perforin) Effector->Granules Target Cell Recognition Perforin_Pore Perforin Pore Granules->Perforin_Pore Exocytosis GranzymeB_Cytosol Granzyme B (Cytosol) Perforin_Pore->GranzymeB_Cytosol Entry Procaspase8 Pro-Caspase 8 GranzymeB_Cytosol->Procaspase8 Cleavage Procaspase3 Pro-Caspase 3 GranzymeB_Cytosol->Procaspase3 Cleavage Bid Bid GranzymeB_Cytosol->Bid Cleavage ICAD ICAD GranzymeB_Cytosol->ICAD Cleavage Caspase8 Caspase 8 Procaspase8->Caspase8 Caspase8->Procaspase3 Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis_Caspase Apoptosis Caspase3->Apoptosis_Caspase tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Procaspase3 Activation DNA_Frag DNA Fragmentation ICAD->DNA_Frag

Granzyme B Signaling Pathway

Experimental Protocol

This protocol is designed for use in a 96-well plate format, allowing for the analysis of multiple samples simultaneously.

Materials and Reagents
ReagentStorage
This compound Substrate-20°C
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol)4°C or -20°C
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)4°C
p-Nitroaniline (pNA) Standard-20°C
Recombinant Granzyme B (Positive Control)-20°C or -80°C
96-well clear, flat-bottom microplateRoom Temperature
Microplate reader capable of measuring absorbance at 405 nmRoom Temperature
Procedure
  • Assay Buffer: Prepare the assay buffer and keep it on ice.

  • Cell Lysis Buffer: Prepare the cell lysis buffer and keep it on ice.

  • This compound Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM. Store in aliquots at -20°C.

  • pNA Standard Stock Solution: Dissolve pNA in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C.

  • Cell Lysates:

    • Harvest cells (e.g., 1-5 x 10^6 cells per sample) and pellet by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Tissue Homogenates:

    • Rinse tissue with ice-cold PBS to remove excess blood.

    • Homogenize the tissue in ice-cold Lysis Buffer.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

  • Serum/Plasma Samples:

    • Collect blood and process to obtain serum or plasma.

    • Samples can often be used directly or diluted in Assay Buffer if high activity is expected.

  • Prepare a 200 µM working solution of pNA by diluting the 10 mM stock in Assay Buffer.

  • Add the following to wells of the 96-well plate:

Well200 µM pNA Standard (µL)Assay Buffer (µL)Final pNA (nmol/well)
Blank01000
15951
210902
320804
430706
540608
6505010
  • Add 20-50 µg of your sample protein to each well and adjust the volume to 50 µL with Assay Buffer.

  • For a positive control, add a known amount of active recombinant granzyme B.

  • For a negative control, use a sample known not to contain active granzyme B or use Assay Buffer alone.

  • Prepare the Reaction Mix: For each reaction, dilute the this compound stock solution in Assay Buffer to a final concentration of 400 µM (this will be 200 µM in the final reaction volume).

  • Add 50 µL of the Reaction Mix to each sample and control well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the granzyme B activity in the samples.

  • Measure the absorbance at 405 nm using a microplate reader.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffers, Substrate, Standards) Std_Curve Prepare pNA Standard Curve in 96-well Plate Reagent_Prep->Std_Curve Sample_Prep Sample Preparation (Cell Lysate, Tissue Homogenate, etc.) Add_Samples Add Samples and Controls to 96-well Plate Sample_Prep->Add_Samples Add_Reaction_Mix Add this compound Reaction Mix Add_Samples->Add_Reaction_Mix Incubate Incubate at 37°C (1-2 hours) Add_Reaction_Mix->Incubate Measure_Abs Measure Absorbance at 405 nm Incubate->Measure_Abs Plot_Std_Curve Plot Standard Curve (Absorbance vs. nmol pNA) Measure_Abs->Plot_Std_Curve Calculate_Activity Calculate Granzyme B Activity Plot_Std_Curve->Calculate_Activity

Experimental Workflow

Data Presentation and Analysis

The activity of granzyme B is determined by comparing the absorbance of the samples to the pNA standard curve.

Example pNA Standard Curve Data
pNA (nmol/well)Absorbance at 405 nm (OD)
00.050
10.150
20.250
40.450
60.650
80.850
101.050
  • Plot the Standard Curve: Plot the absorbance (y-axis) versus the amount of pNA in nmol (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate pNA Produced by Samples:

    • Subtract the absorbance of the blank from all sample readings to correct for background.

    • Use the equation from the standard curve to calculate the amount of pNA (in nmol) produced in each sample well.

      • nmol of pNA = (Corrected OD of sample - y-intercept) / slope

  • Calculate Granzyme B Activity: The activity is typically expressed as nmol of pNA released per minute per mg of protein.

    • Activity (nmol/min/mg) = (nmol of pNA) / (incubation time in min) / (protein amount in mg)

Troubleshooting
  • High Background: Ensure the substrate has not degraded. Prepare fresh dilutions before use.

  • Low Activity: Increase incubation time or the amount of sample protein. Ensure the lysis buffer and assay buffer contain DTT, as it is often required for optimal enzyme activity.

  • Non-linear Standard Curve: Ensure accurate pipetting and proper mixing of standards.

By following this detailed protocol, researchers can accurately and reliably measure granzyme B activity, providing valuable insights into cytotoxic cell function and its role in health and disease.

References

Application Notes and Protocols: A Step-by-Step Guide for a Colorimetric Caspase-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of caspase-8 activity in cell lysates using a colorimetric assay. This assay is a valuable tool for studying apoptosis and evaluating the efficacy of therapeutic compounds that target the caspase cascade.

Principle of the Assay

Caspase-8 is a key initiator caspase in the extrinsic pathway of apoptosis.[1][2][3] Its activation is an essential event in the signaling cascade triggered by death receptors such as Fas/CD95 and TNF-R1.[1][2][4][5] In its active form, caspase-8 proteolytically cleaves and activates downstream executioner caspases, ultimately leading to the dismantling of the cell.[1][6]

This colorimetric assay quantitatively measures the activity of caspase-8 in a sample.[6][7] The assay utilizes a synthetic tetrapeptide substrate, Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide (Ac-IETD-pNA), which mimics the natural cleavage site of caspase-8.[1][8][9] When active caspase-8 is present in the sample, it cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).[1][2][7] The released pNA has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 400-405 nm.[2][7][10] The amount of pNA released is directly proportional to the enzymatic activity of caspase-8 in the sample.

Caspase-8 Signaling Pathway

The diagram below illustrates the central role of caspase-8 in the extrinsic apoptosis pathway. Ligation of death receptors by their respective ligands initiates the formation of the Death-Inducing Signaling Complex (DISC), which leads to the recruitment and activation of pro-caspase-8. Activated caspase-8 then initiates a cascade of downstream events, including the activation of executioner caspases like caspase-3, which ultimately leads to apoptosis.

Caspase8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds FADD FADD Death Receptor->FADD Recruits DISC DISC Formation Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Recruits FADD->DISC Pro-Caspase-8->DISC Active Caspase-8 Active Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Active Caspase-8->Pro-Caspase-3 Cleaves & Activates DISC->Active Caspase-8 Activation Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis Executes

Figure 1: Caspase-8 Signaling Pathway.

Materials and Reagents

Reagents Provided in a Typical Kit:
ReagentDescriptionStorage
Cell Lysis Buffer A buffer designed to lyse cells and release cytoplasmic proteins, including caspases.4°C or -20°C
2X or 5X Reaction Buffer A buffered solution that provides the optimal pH and ionic strength for caspase-8 activity.4°C or -20°C
Ac-IETD-pNA Substrate (4 mM) The colorimetric substrate for caspase-8, typically dissolved in DMSO.-20°C, protected from light
DTT (1 M) Dithiothreitol, a reducing agent added to the reaction buffer to maintain the active state of the caspase enzyme.-20°C
Positive Control (Optional) Purified active caspase-8 to validate the assay performance.-70°C
Inhibitor (Ac-IETD-CHO) (Optional) A specific inhibitor for caspase-8 to confirm the specificity of the measured activity.-20°C
Materials Required but Not Provided:
  • Microplate reader capable of measuring absorbance at 400-405 nm

  • 96-well flat-bottom microplate

  • Microcentrifuge

  • Pipettes and pipette tips

  • Ice bucket

  • Phosphate-Buffered Saline (PBS)

  • Protein assay reagent (e.g., Bradford or BCA)

Experimental Protocol

The following protocol is a general guideline. For optimal results, it is recommended to follow the specific instructions provided with your assay kit.

Experimental Workflow

Caspase8_Assay_Workflow A 1. Sample Preparation (Induce Apoptosis) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Assay Reaction Setup C->D E 5. Substrate Addition D->E F 6. Incubation E->F G 7. Absorbance Measurement F->G H 8. Data Analysis G->H

Figure 2: Experimental Workflow for the Colorimetric Caspase-8 Assay.

Reagent Preparation
  • 1X Assay Buffer: If a concentrated (e.g., 2X or 5X) Reaction Buffer is provided, dilute it to a 1X concentration with sterile, ion-free water.[1]

  • Reaction Mix: Immediately before use, prepare the required amount of reaction mix. For each reaction, combine 1X Assay Buffer and DTT. A common final concentration for DTT is 10 mM.[2][7] For example, for every 1 ml of 1X Assay Buffer, add 10 µl of 1 M DTT.

Sample Preparation

For Adherent Cells:

  • Induce apoptosis in your cells using the desired method. Remember to include an uninduced control group.

  • Gently scrape the cells and transfer them to a microcentrifuge tube.

  • Pellet the cells by centrifugation at approximately 2000 rpm for 5 minutes.[11] Discard the supernatant.

  • Wash the cell pellet once with cold PBS and centrifuge again. Discard the supernatant.

  • Proceed to the Cell Lysis step.

For Suspension Cells:

  • Induce apoptosis as desired, including a control group.

  • Count the cells and pellet 1-5 x 10^6 cells per sample by centrifugation at 2000 rpm for 5 minutes.[2][7]

  • Discard the supernatant and wash the cells with cold PBS. Centrifuge and discard the supernatant.

  • Proceed to the Cell Lysis step.

Cell Lysis
  • Resuspend the cell pellet in 50 µl of chilled Cell Lysis Buffer.[2][7]

  • Incubate the cell suspension on ice for 10-30 minutes, with occasional vortexing.[12]

  • Centrifuge the lysate at 10,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[7][12]

  • Carefully transfer the supernatant, which contains the cytosolic proteins, to a new, pre-chilled microcentrifuge tube. This is your cell lysate. Keep it on ice for immediate use or store at -80°C for future analysis.

Protein Quantification
  • Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford or BCA).

  • Based on the protein concentration, dilute the lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein per 50 µl.[2][7] This ensures that the caspase-8 activity falls within the linear range of the assay.

Assay Reaction
  • In a 96-well microplate, add 50 µl of each diluted cell lysate to separate wells.

  • Include the following controls:

    • Negative Control: 50 µl of Cell Lysis Buffer without cell lysate.

    • Positive Control (optional): 10 µl of the provided active caspase-8 positive control and 40 µl of Cell Lysis Buffer.[1]

  • Add 50 µl of the prepared Reaction Mix (1X Assay Buffer + DTT) to each well containing the cell lysate and controls.[2][7]

  • Add 5 µl of the 4 mM Ac-IETD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.[2][7]

  • Gently tap the plate to mix the contents.

Incubation and Measurement
  • Incubate the plate at 37°C for 1-2 hours, protected from light.[2][7] The incubation time may need to be optimized depending on the level of caspase-8 activity in your samples.

  • Measure the absorbance of each well at 400 nm or 405 nm using a microplate reader.[2][7]

Data Analysis

The activity of caspase-8 is proportional to the amount of pNA released. The fold-increase in caspase-8 activity can be determined by comparing the absorbance values from the apoptotic samples with those from the uninduced control.

Calculation:

Fold-Increase in Caspase-8 Activity = (Absorbance of Apoptotic Sample - Absorbance of Negative Control) / (Absorbance of Uninduced Control - Absorbance of Negative Control)

Quantitative Data Summary

The following table provides a sample layout for a 96-well plate and typical volumes for the assay components.

WellSample TypeCell Lysate (µl)Lysis Buffer (µl)Reaction Mix (µl)Ac-IETD-pNA (µl)Total Volume (µl)
A1, A2Negative Control050505105
B1, B2Uninduced Control500505105
C1, C2Treated Sample 1500505105
D1, D2Treated Sample 2500505105
E1, E2Positive Control10 (of PC)40505105

Note: It is recommended to perform all assays in duplicate or triplicate for statistical robustness.

Troubleshooting

IssuePossible CauseSolution
High background reading in the negative control Contamination of reagents or plate.Use fresh, sterile reagents and a new microplate.
Low or no signal in apoptotic samples Insufficient apoptosis induction.Optimize the induction protocol (e.g., increase drug concentration or incubation time).
Low protein concentration.Ensure that the recommended amount of protein is used in the assay.
Inactive caspase-8.Ensure proper sample handling and storage to prevent enzyme degradation. Use the positive control to verify assay performance.
High signal in uninduced control Spontaneous apoptosis in the control cells.Ensure healthy cell cultures and minimize handling stress.
Inconsistent results between replicates Pipetting errors or improper mixing.Ensure accurate pipetting and thorough mixing of reagents in the wells.

By following this detailed guide, researchers can reliably measure caspase-8 activity, gaining valuable insights into the mechanisms of apoptosis and the effects of various experimental treatments.

References

Measuring Caspase-8 Activation in Response to a Specific Drug using Z-IETD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis.[1] Upon activation by death receptors such as Fas, it triggers a cascade of downstream effector caspases, ultimately leading to programmed cell death.[1][2] The activation of caspase-8 is a key indicator of apoptosis induction and serves as an important biomarker in the evaluation of cytotoxic and apoptotic effects of novel drug candidates. This application note provides a detailed protocol for the quantitative measurement of caspase-8 activity in cell lysates using the colorimetric substrate Z-Ile-Glu-Thr-Asp-pNA (Z-IETD-pNA). The assay is based on the cleavage of the this compound substrate by active caspase-8, which releases the chromophore p-nitroaniline (pNA).[3][4][5][6] The amount of pNA produced is directly proportional to the caspase-8 activity and can be quantified by measuring the absorbance at 405 nm.[4][5][6]

Principle of the Assay

The this compound colorimetric assay is a simple and sensitive method for detecting caspase-8 activity. The synthetic tetrapeptide IETD is a specific recognition sequence for caspase-8.[3][7] In this assay, the substrate this compound is added to cell lysates. If active caspase-8 is present, it will cleave the substrate at the aspartate residue, releasing the yellow-colored pNA molecule. The intensity of the yellow color, measured at 405 nm, is directly proportional to the amount of active caspase-8 in the sample.[4][5][6]

Signaling Pathway

Caspase8_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug Drug Death_Receptor Death Receptor (e.g., Fas) Drug->Death_Receptor binds & activates FADD FADD Death_Receptor->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits Active_Caspase8 Active Caspase-8 Procaspase8->Active_Caspase8 auto-activation Effector_Caspases Effector Caspases (e.g., Caspase-3) Active_Caspase8->Effector_Caspases activates Apoptosis Apoptosis Effector_Caspases->Apoptosis induces

Caption: Extrinsic apoptosis pathway initiated by a specific drug.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cells in a 96-well plate) Drug_Treatment 2. Drug Treatment (Incubate with various drug concentrations) Cell_Culture->Drug_Treatment Cell_Lysis 3. Cell Lysis (Lyse cells to release intracellular contents) Drug_Treatment->Cell_Lysis Assay_Reaction 4. Assay Reaction (Add this compound substrate) Cell_Lysis->Assay_Reaction Measurement 5. Measurement (Read absorbance at 405 nm) Assay_Reaction->Measurement Data_Analysis 6. Data Analysis (Calculate caspase-8 activity) Measurement->Data_Analysis

Caption: Workflow for measuring caspase-8 activation.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization of cell number, drug concentration, and incubation times may be required for specific cell lines and drugs.[8]

Materials and Reagents

  • Cells of interest

  • Specific drug for testing

  • 96-well clear flat-bottom microplates

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Caspase-8 Assay Kit containing:

    • Cell Lysis Buffer

    • 2x Reaction Buffer

    • This compound substrate (4 mM)

    • Dithiothreitol (DTT)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of the specific drug in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the drug, at the same final concentration as in the drug-treated wells.

      • Untreated Control: Cells treated with culture medium only.

      • Positive Control (Optional): Cells treated with a known inducer of apoptosis (e.g., TNF-α plus cycloheximide) to ensure the assay is working correctly.

    • Incubate the plate for the desired period (e.g., 6, 12, or 24 hours) at 37°C. The optimal incubation time should be determined empirically.[8]

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully remove the supernatant.

    • Add 50 µL of chilled Cell Lysis Buffer to each well.

    • Incubate the plate on ice for 10 minutes.

  • Preparation of Cell Lysate for Assay:

    • Centrifuge the plate at 10,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant (cell lysate) to a fresh 96-well plate.

    • (Optional but recommended) Determine the protein concentration of each lysate using a standard protein assay. This allows for normalization of caspase-8 activity to the protein content.

  • Caspase-8 Activity Assay:

    • Prepare the Reaction Mix immediately before use. For each reaction, mix:

      • 50 µL of 2x Reaction Buffer

      • 1 µL of DTT (to a final concentration of 10 mM)

    • Add 50 µL of the Reaction Mix to each well containing the cell lysate.

    • Add 5 µL of this compound substrate (4 mM) to each well. The final concentration of the substrate will be 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

  • Blank Correction: Subtract the absorbance value of a blank well (containing Lysis Buffer, Reaction Buffer, and substrate, but no cell lysate) from all other readings.

  • Calculation of Fold-Increase in Caspase-8 Activity:

    • The fold-increase in caspase-8 activity can be calculated by comparing the absorbance of the drug-treated samples to the untreated or vehicle control.

    • Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Control Sample)

  • Normalization to Protein Concentration (Optional):

    • If protein concentration was measured, normalize the caspase-8 activity by dividing the absorbance value by the protein concentration of the corresponding lysate. This will give the specific activity.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Caspase-8 Activity in Response to Drug X Treatment

Treatment GroupDrug Concentration (µM)Incubation Time (hours)Mean Absorbance at 405 nm (± SD)Fold-Increase in Caspase-8 Activity
Untreated Control0120.150 ± 0.0151.0
Vehicle Control (0.1% DMSO)0120.155 ± 0.0121.03
Drug X1120.310 ± 0.0252.07
Drug X5120.625 ± 0.0454.17
Drug X10120.950 ± 0.0606.33
Positive Control-121.250 ± 0.0808.33

Troubleshooting

IssuePossible CauseSolution
Low Signal Insufficient cell numberIncrease the number of cells per well.
Low caspase-8 activityIncrease the drug concentration or incubation time.
Inactive reagentsEnsure reagents are stored properly and are not expired.
High Background Contamination of reagentsUse fresh, sterile reagents.
Non-specific substrate cleavageInclude a negative control with a caspase-8 inhibitor (e.g., Z-IETD-FMK).
High Variability between Replicates Inconsistent cell seedingEnsure a homogenous cell suspension and accurate pipetting.
Pipetting errorsUse calibrated pipettes and be careful during reagent addition.

References

Troubleshooting & Optimization

Technical Support Center: Z-IETD-pNA Caspase-8 Colorimetric Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background signals in the Z-IETD-pNA caspase-8 colorimetric assay.

Troubleshooting Guide: High Background Signal

High background absorbance in your negative or uninduced controls can mask the true signal from apoptotic samples. The following Q&A section addresses common causes and provides solutions.

Question: Why is the absorbance of my negative control (uninduced cells) or blank (reagents only) abnormally high?

Answer: High background can originate from several sources, including reagent integrity, procedural errors, and sample characteristics. Below are the most common causes and their respective solutions.

Potential Cause Recommended Solution Reference
Reagent Issues
Expired kit or improperly stored reagentsAlways verify the expiration date on the kit. Store all components as recommended by the manufacturer, typically at -20°C. Protect the IETD-pNA substrate from light.[1][1]
Contaminated buffers or waterUse high-purity water (17 MΩ·cm or equivalent) for all dilutions, as trace metal ions can inactivate caspase-8.[2] Prepare fresh dilutions of buffers for each experiment.[2]
Procedural Errors
Incorrect pipetting leading to increased component amountsEnsure all pipettes are properly calibrated. Use care when dispensing reagents to avoid errors.[1]
Extended incubation timesAdhere strictly to the incubation times specified in the protocol (typically 1-2 hours at 37°C).[1] Perform a time-course experiment to determine the optimal incubation period for your specific cell system.[1]
Incorrect wavelength readingEnsure the microplate reader is set to the correct wavelength, either 400 nm or 405 nm, for detecting p-nitroaniline (pNA).[1][2][3][1][2][3]
Insufficient subtraction of background readingsAlways subtract the absorbance readings from cell lysates and buffers from the readings of both induced and uninduced samples before calculating the fold-increase in activity.[3][3]
Sample & Lysis Issues
Excessive amount of cell lysate usedUse the recommended number of cells to prepare the lysate (e.g., 3-5 x 10⁶ cells per sample).[1][3] If the signal is too high, try reducing the amount of protein per well.[1][3]
Incomplete cell lysisEnsure cells are fully resuspended in the lysis buffer and incubated on ice for the recommended time (e.g., 10 minutes) to achieve complete lysis.[1][3][1][3]
Presence of interfering substances in the sampleTurbidity, lipemia, or particulate matter in the cell lysate can interfere with absorbance readings and decrease precision.[3] Centrifuge the lysate to pellet debris before transferring the supernatant for the assay.[3][3]
Non-Specific Substrate Cleavage
Activity from other proteasesThe IETD sequence is also a substrate for Granzyme B.[4] If you suspect Granzyme B activity, consider using more specific inhibitors or a different assay method for confirmation.[4]
Non-caspase protease activity in lysateAdd a cocktail of protease inhibitors (excluding cysteine protease inhibitors like E-64 and leupeptin, which could inhibit caspases) to the lysis buffer to prevent non-specific proteolysis.[2][2]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound Caspase-8 assay? This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after it is cleaved from the labeled peptide substrate, this compound.[1][2] Caspase-8 and other caspases that recognize the IETD sequence cleave the substrate, releasing free pNA.[3] The amount of released pNA is quantified by measuring its absorbance at 400 or 405 nm, which is directly proportional to the caspase-8 activity in the sample.[1][3][5]

Q2: What is the role of Caspase-8 in apoptosis? Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway.[2] It is recruited to activated death receptors (like Fas) on the cell surface via the FADD adaptor protein.[2] This recruitment leads to its dimerization and auto-activation.[2] Active caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell.[2]

Q3: Can other caspases cleave the this compound substrate? While the IETD sequence is the preferred cleavage site for caspase-8, other caspases, particularly caspase-3 and -7, can also cleave this substrate, although typically with lower efficiency.[3] Caspase-8 is the most upstream caspase in the CD95 (Fas) apoptotic pathway.[3]

Q4: What is the purpose of DTT in the reaction buffer? Dithiothreitol (DTT) is a reducing agent. Caspases are cysteine proteases, and a reducing environment provided by DTT is essential for maintaining the catalytic cysteine in the active site in a reduced state, which is required for full enzymatic activity.[2][3]

Q5: Should I use a positive control? Yes, using a positive control, such as recombinant active caspase-8 or a cell lysate from a known apoptotic induction method (e.g., anti-Fas antibody treatment of Jurkat cells), is highly recommended to validate that the assay is working correctly.[2][3]

Key Experimental Parameters & Protocols

Summary of Quantitative Assay Parameters
ParameterRecommended ValueSource(s)
Cell Number 3-5 x 10⁶ cells per sample[3]
Protein Concentration 50-200 µg of protein per sample[3]
Substrate (IETD-pNA) Working concentration of 200 µM[6]
Incubation Time 1-2 hours (or as optimized)[1]
Incubation Temperature 37°C[1]
Reading Wavelength 400 nm or 405 nm[1][2][3]
DTT Concentration 10 mM in final reaction buffer[3]
General Experimental Protocol
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell population.

  • Cell Harvesting and Lysis:

    • Pellet 3-5 x 10⁶ cells by centrifugation.[3]

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[3]

    • Incubate on ice for 10 minutes.[3]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[3]

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).[6] Dilute the lysates with Dilution Buffer to equalize the protein concentration for all samples.

  • Caspase-8 Reaction:

    • To a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT).

    • Add 5 µL of the IETD-pNA (4 mM) substrate.

    • Include appropriate controls: a blank (lysis buffer without lysate) and a negative control (lysate from uninduced cells).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

  • Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.[1][3]

  • Data Analysis: Subtract the background reading from all samples. Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the induced samples to the uninduced control.[3]

Visual Guides

Extrinsic Apoptosis Pathway via Caspase-8

cluster_membrane Cell Membrane Death_Receptor Death Receptor (e.g., Fas/CD95) FADD Adaptor Protein (FADD) Death_Receptor->FADD Death_Ligand Death Ligand (e.g., FasL) Death_Ligand->Death_Receptor Pro_Casp8 Pro-caspase-8 FADD->Pro_Casp8 Active_Casp8 Active Caspase-8 Pro_Casp8->Active_Casp8 Dimerization & Autocleavage Pro_Casp3 Pro-caspase-3/7 Active_Casp8->Pro_Casp3 Active_Casp3 Active Caspase-3/7 Pro_Casp3->Active_Casp3 Cleavage Apoptosis Apoptosis Active_Casp3->Apoptosis

Caption: Caspase-8 activation in the extrinsic apoptosis pathway.

This compound Assay Workflow

Start Start Induce 1. Induce Apoptosis in Cell Culture Start->Induce Lyse 2. Harvest & Lyse Cells on Ice Induce->Lyse Quantify 3. Quantify Protein Concentration Lyse->Quantify Setup 4. Add Lysate, Buffer, & this compound to Plate Quantify->Setup Incubate 5. Incubate at 37°C (1-2 hours) Setup->Incubate Read 6. Read Absorbance (405 nm) Incubate->Read Analyze 7. Analyze Data Read->Analyze End End Analyze->End

Caption: General experimental workflow for the Caspase-8 assay.

Troubleshooting Logic for High Background

High_BG High Background Signal in Control/Blank? Check_Reagents Check Reagent - Expiration - Storage - Contamination High_BG->Check_Reagents Yes Check_Procedure Review Procedure - Pipetting - Incubation Time - Wavelength High_BG->Check_Procedure Yes Check_Sample Evaluate Sample - Lysate Amount - Lysis Efficiency - Particulates High_BG->Check_Sample Yes Rerun Rerun Assay with Fresh Reagents Check_Reagents->Rerun Optimize Optimize Protocol (Time, Lysate Conc.) Check_Procedure->Optimize Improve_Lysis Improve Lysis & Clarify Lysate Check_Sample->Improve_Lysis OK Problem Solved Rerun->OK Optimize->OK Improve_Lysis->OK

Caption: A logical workflow for troubleshooting high background.

References

Improving the solubility of Z-IETD-pNA in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the caspase-8 substrate, Z-IETD-pNA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a primary focus on improving the solubility of this compound in aqueous buffers.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

Issue 1: this compound powder is difficult to dissolve.

  • Question: I am having trouble dissolving the lyophilized this compound powder. What is the recommended solvent?

  • Answer: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a stock solution in high-quality, anhydrous DMSO.[1] The compound is poorly soluble in water and ethanol.

Issue 2: Precipitate forms after diluting the DMSO stock solution in an aqueous buffer.

  • Question: I successfully dissolved this compound in DMSO, but a precipitate formed when I diluted it in my aqueous assay buffer. How can I prevent this?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:

    • Ensure the DMSO stock is fully dissolved: Before dilution, make sure the this compound is completely dissolved in the DMSO stock. You can gently vortex the stock solution.

    • Check the final DMSO concentration: The final concentration of DMSO in your aqueous buffer is critical. While a higher concentration of DMSO will aid in solubility, it can be detrimental to enzyme activity and cell viability. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 1%, and for some sensitive cell lines, it may need to be as low as 0.1%.[3][4][5] For enzyme assays without live cells, a slightly higher concentration may be tolerated, but this should be determined empirically.

    • Optimize the dilution process: Add the DMSO stock to the aqueous buffer drop-wise while gently vortexing. This can help to prevent localized high concentrations of the substrate that may lead to precipitation.

    • Modify the assay buffer: The composition of your assay buffer can influence solubility. Ensure your buffer components are compatible with the substrate and the necessary final DMSO concentration. A common assay buffer for caspase-8 activity includes components like HEPES, DTT, EDTA, and CHAPS.[6]

Issue 3: Low or no signal in the caspase-8 activity assay.

  • Question: I am not observing a significant change in absorbance at 405 nm in my caspase-8 activity assay. What could be the cause?

  • Answer: Several factors could contribute to a low or absent signal:

    • Inactive Caspase-8: Ensure that your experimental conditions are sufficient to induce apoptosis and activate caspase-8. Include positive and negative controls in your experimental design.

    • Sub-optimal Assay Conditions: Caspase-8 activity is dependent on factors such as pH, temperature, and the presence of reducing agents. A relatively high concentration of DTT (e.g., 10 mM) may be required for full enzyme activity.[7]

    • Incorrect Substrate Concentration: The final concentration of this compound in the assay is crucial. A typical final concentration is around 200 µM.[7]

    • Degraded Substrate: Ensure that the this compound stock solution has been stored correctly at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1] Protect the substrate from light.[7]

    • Reader Settings: Confirm that you are measuring the absorbance at the correct wavelength (400-405 nm).[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for a this compound stock solution?

A1: A 10 mM stock solution in high-quality DMSO is commonly recommended.[1]

Q2: How should I store the this compound stock solution?

A2: The stock solution should be divided into single-use aliquots and stored at -20°C to avoid repeated freeze-thaw cycles.[1] When stored properly, the lyophilized powder is stable for at least 12 months.

Q3: What is the optimal final concentration of this compound in the assay?

A3: A final concentration of 200 µM is often used in caspase-8 colorimetric assays.[7] However, the optimal concentration may vary depending on the specific experimental conditions and should be determined empirically.

Q4: Can I use a solvent other than DMSO to dissolve this compound?

A4: DMSO is the most commonly recommended and effective solvent. This compound is largely insoluble in water and ethanol. Using alternative solvents is not widely documented and may compromise the substrate's stability and performance in the assay.

Q5: Is this compound specific to caspase-8?

A5: While this compound is a substrate for caspase-8, it can also be cleaved by other proteases such as granzyme B, caspase-6, and caspase-10.[10] It is advisable to use specific inhibitors or other methods, like Western blotting for cleaved caspase-8, to confirm the specificity of the activity.[11]

Data Presentation

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound (MW: 730.7 g/mol )Volume of DMSO to Add
1 mM1 mg1.369 mL
5 mM1 mg273.7 µL
10 mM1 mg136.9 µL
10 mM5 mg684.3 µL

Data adapted from AAT Bioquest.[1]

Experimental Protocols

Detailed Protocol for Colorimetric Caspase-8 Assay

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates using this compound.

1. Reagent Preparation:

  • Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 0.1% CHAPS, 0.1% Triton X-100, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.

  • Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT. Store at 4°C.

  • This compound Stock Solution (10 mM): Dissolve the required mass of this compound in high-quality DMSO as per Table 1. Aliquot and store at -20°C.

  • This compound Substrate Solution (4 mM): Immediately before use, dilute the 10 mM stock solution with chilled 1X Assay Buffer.

2. Sample Preparation (Cell Lysates):

  • Induce apoptosis in your cell culture using the desired method. Prepare a parallel control culture without the apoptosis-inducing agent.

  • Harvest 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure (96-well plate format):

  • To each well of a 96-well microplate, add 50 µL of cell lysate (containing 50-200 µg of protein).

  • Add 50 µL of 2X Assay Buffer to each well.

  • Add 5 µL of the 4 mM this compound substrate solution to each well. The final concentration of the substrate will be 200 µM.

  • (Optional) For a negative control, add 5 µL of a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to a set of wells before adding the substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

  • Measure the absorbance at 400 or 405 nm using a microplate reader.[7][8][9]

4. Data Analysis:

  • Subtract the absorbance reading of a blank well (containing Lysis Buffer and Assay Buffer but no lysate) from all experimental readings.

  • The caspase-8 activity can be expressed as the fold increase in absorbance compared to the uninduced control.

Mandatory Visualization

experimental_workflow Experimental Workflow for Caspase-8 Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Buffers and This compound Stock add_substrate Add this compound Substrate Solution reagent_prep->add_substrate sample_prep Induce Apoptosis and Prepare Cell Lysates add_lysate Add Lysate to 96-well Plate sample_prep->add_lysate add_buffer Add 2X Assay Buffer add_lysate->add_buffer add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance calculate_activity Calculate Caspase-8 Activity read_absorbance->calculate_activity

Caption: Workflow for the colorimetric caspase-8 assay.

troubleshooting_workflow Troubleshooting this compound Solubility start Precipitate forms upon dilution in aqueous buffer check_stock Is the DMSO stock completely dissolved? start->check_stock dissolve_stock Ensure complete dissolution (gentle vortexing) check_stock->dissolve_stock No check_dmso_conc What is the final DMSO concentration? check_stock->check_dmso_conc Yes dissolve_stock->check_stock too_low < 0.5-1% check_dmso_conc->too_low Low optimal 0.5-1% check_dmso_conc->optimal Optimal too_high > 1% check_dmso_conc->too_high High increase_dmso Consider slightly increasing final DMSO concentration (if compatible with assay) too_low->increase_dmso optimize_dilution Add stock drop-wise while vortexing buffer optimal->optimize_dilution too_high->optimize_dilution solution Problem Resolved increase_dmso->solution check_buffer Review assay buffer composition optimize_dilution->check_buffer check_buffer->solution

Caption: Troubleshooting logic for this compound precipitation.

References

Z-IETD-pNA assay showing no signal with apoptotic cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering a lack of signal in their Z-IETD-pNA caspase-8 colorimetric assay when working with apoptotic cells.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method to detect the activity of caspase-8. Caspase-8 is an initiator caspase in the extrinsic pathway of apoptosis. The assay utilizes a synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage site of caspase-8. In the presence of active caspase-8, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). The amount of released pNA can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-8 activity in the sample.[1][2][3][4]

Q2: My this compound assay shows no signal, but I have induced apoptosis. What are the possible reasons?

There are several potential reasons for a lack of signal in your this compound assay, even if you have induced apoptosis. These can be broadly categorized into issues with the apoptotic induction, problems with the caspase-8 enzyme itself, or technical errors in the assay procedure. The troubleshooting guide below provides a detailed breakdown of these possibilities and their solutions.

Q3: Is the this compound substrate specific to caspase-8?

While this compound is a commonly used substrate for caspase-8, it is not entirely specific. It can also be cleaved by other proteases, such as granzyme B.[5] Therefore, it is crucial to include appropriate controls in your experiment to ensure that the measured activity is indeed from caspase-8.

Q4: What are appropriate positive and negative controls for this assay?

  • Positive Control: A sample known to have high caspase-8 activity. This could be a cell line treated with a potent inducer of the extrinsic apoptosis pathway (e.g., FasL or TRAIL) or a purified, active caspase-8 enzyme.[6]

  • Negative Control: A sample from untreated or non-apoptotic cells to establish a baseline reading.

  • Inhibitor Control: Treating apoptotic cells with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) before adding the substrate. A significant reduction in signal in the presence of the inhibitor confirms that the measured activity is specific to caspase-8.

Q5: What is the optimal time to measure caspase-8 activity after inducing apoptosis?

The activation of caspase-8 is often a transient event. The optimal time for measurement will vary depending on the cell type and the apoptosis-inducing agent used. It is recommended to perform a time-course experiment to determine the peak of caspase-8 activity for your specific experimental setup.[1]

Troubleshooting Guide: No Signal in this compound Assay

This guide is designed to help you identify and resolve the issue of receiving no signal in your this compound caspase-8 assay.

Category 1: Issues with Apoptotic Induction and Caspase-8 Activation
Potential Cause Recommended Solution
Ineffective Apoptosis Induction: The chosen stimulus may not be effectively inducing apoptosis in your cell type, or the concentration and incubation time may be suboptimal.- Confirm apoptosis induction using an alternative method, such as Annexin V/PI staining or TUNEL assay.[7][8] - Perform a dose-response and time-course experiment to determine the optimal conditions for your apoptosis inducer.[1]
Transient Caspase-8 Activation: Caspase-8 is an initiator caspase, and its activation can be rapid and transient. You may be missing the peak of its activity.- Perform a time-course experiment, harvesting cells at multiple time points after apoptosis induction to identify the peak of caspase-8 activity.[1]
Alternative Apoptotic Pathway: The apoptotic stimulus you are using may be activating the intrinsic (mitochondrial) pathway, which primarily involves caspase-9 as the initiator caspase, with minimal or no involvement of caspase-8.- Research the mechanism of your apoptosis inducer to confirm its expected pathway. - Consider using an inducer that specifically triggers the extrinsic pathway (e.g., FasL, TNF-α, or TRAIL).
Low Levels of Pro-Caspase-8: The cells you are using may have very low endogenous expression levels of pro-caspase-8.- Check the literature for typical pro-caspase-8 expression levels in your cell line. - If possible, use a cell line known to have robust caspase-8 expression as a positive control.
Presence of Caspase-8 Inhibitors: The cells may express high levels of endogenous caspase-8 inhibitors, such as c-FLIP, which can prevent its activation.[9]- Investigate the expression of known caspase-8 inhibitors in your cell model. - Consider experimental strategies to modulate the expression of these inhibitors if they are suspected to be interfering.
Cell Health: Poor cell health or over-confluent cultures can lead to spontaneous apoptosis or necrosis, which may not follow the classical caspase-8 activation pathway.- Ensure you are using healthy, log-phase cells for your experiments.[7] - Avoid harsh handling of cells during harvesting and preparation.
Category 2: Technical Issues with the Assay Protocol
Potential Cause Recommended Solution
Incorrect Reagent Preparation or Storage: Improperly prepared or stored reagents, especially the this compound substrate and DTT, can lead to a loss of activity.- Ensure all kit components are stored at the recommended temperatures.[1] - Prepare the 2X Reaction Buffer with DTT immediately before use, as DTT is unstable in solution.[1] - Protect the this compound substrate from light.[1]
Suboptimal Assay Buffer Conditions: The pH and composition of the assay buffer are critical for caspase-8 activity.- Use the assay buffer provided in the kit and ensure it is prepared according to the manufacturer's instructions. - Verify the pH of your final reaction mixture.
Insufficient Cell Lysate or Protein Concentration: Too little protein in the assay will result in a signal that is below the detection limit.- Use the recommended number of cells for lysate preparation (typically 1-5 x 10^6 cells per sample).[1] - Measure the protein concentration of your cell lysate and ensure you are using the recommended amount for the assay.[1]
Incorrect Incubation Time or Temperature: The cleavage of the substrate by caspase-8 is a time and temperature-dependent enzymatic reaction.- Follow the kit protocol for the recommended incubation time (usually 1-2 hours) and temperature (typically 37°C).[1] - If the signal is still low, you may try extending the incubation time.[10]
Reader Settings: Incorrect wavelength settings on the microplate reader will prevent the detection of the pNA chromophore.- Ensure the microplate reader is set to measure absorbance at 400 or 405 nm.[1]
Kit Degradation: The reagents in the kit may have expired or lost activity.- Check the expiration date of the kit. - Use a positive control (e.g., purified active caspase-8) to verify the functionality of the kit reagents.[7]

Experimental Protocols

Key Experiment: this compound Caspase-8 Colorimetric Assay

This protocol is a generalized procedure. Always refer to the specific manual of your assay kit for detailed instructions.

1. Sample Preparation: a. Induce apoptosis in your cells using the desired method. Include a non-induced control group. b. Harvest cells (for adherent cells, this may involve trypsinization) and wash with ice-cold PBS. c. Count the cells and pellet 1-5 x 10^6 cells per sample.[1] d. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. e. Incubate on ice for 10 minutes. f. Centrifuge at 10,000 x g for 1 minute at 4°C. g. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate. h. (Optional but recommended) Determine the protein concentration of the lysate.

2. Assay Procedure: a. In a 96-well microplate, add 50-200 µg of protein from your cell lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer. b. Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[1] c. Add 50 µL of the 2X Reaction Buffer (with DTT) to each well containing the cell lysate. d. Add 5 µL of the 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.[1] e. Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

3. Data Acquisition: a. Measure the absorbance of each well at 400 or 405 nm using a microplate reader.[1] b. The fold-increase in caspase-8 activity can be determined by comparing the absorbance values of the apoptotic samples to the non-induced control.

Quantitative Data Summary

The following table provides a general expectation for the results of a this compound assay. Actual values will vary depending on the cell type, apoptosis inducer, and specific assay kit used.

Sample Expected Absorbance (405 nm) Interpretation
Non-induced (Negative Control) Low (e.g., 0.1 - 0.2)Baseline caspase-8 activity in healthy cells.
Apoptosis-induced (Positive Sample) High (e.g., 2-10 fold increase over negative control)Significant activation of caspase-8.
Apoptosis-induced + Caspase-8 Inhibitor Low (similar to negative control)Confirms that the measured activity is specific to caspase-8.
Blank (Assay buffer + Substrate) Very Low (e.g., < 0.1)Background absorbance of the reagents.

Visualizations

Signaling Pathway

Caspase8_Pathway Extrinsic Apoptosis Pathway and Caspase-8 Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment DISC DISC (Death-Inducing Signaling Complex) Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruitment FADD->DISC Pro-caspase-8->DISC Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Activation Effector Caspases\n(e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Active Caspase-8->Effector Caspases\n(e.g., Caspase-3) Activation Apoptosis Apoptosis Effector Caspases\n(e.g., Caspase-3)->Apoptosis Execution

Caption: Extrinsic apoptosis pathway leading to caspase-8 activation.

Experimental Workflow

Assay_Workflow This compound Assay Workflow Induce Apoptosis Induce Apoptosis Harvest & Lyse Cells Harvest & Lyse Cells Induce Apoptosis->Harvest & Lyse Cells Prepare Reaction Mix Prepare Reaction Mix Harvest & Lyse Cells->Prepare Reaction Mix Add Substrate (this compound) Add Substrate (this compound) Prepare Reaction Mix->Add Substrate (this compound) Incubate Incubate Add Substrate (this compound)->Incubate Measure Absorbance (405 nm) Measure Absorbance (405 nm) Incubate->Measure Absorbance (405 nm) Analyze Data Analyze Data Measure Absorbance (405 nm)->Analyze Data Troubleshooting_Logic Troubleshooting Logic for No Signal No Signal No Signal Check Apoptosis Induction Check Apoptosis Induction No Signal->Check Apoptosis Induction Review Assay Protocol Review Assay Protocol No Signal->Review Assay Protocol Verify Kit Components Verify Kit Components No Signal->Verify Kit Components Apoptosis Confirmed? Apoptosis Confirmed? Check Apoptosis Induction->Apoptosis Confirmed? Protocol Followed Correctly? Protocol Followed Correctly? Review Assay Protocol->Protocol Followed Correctly? Kit Components Valid? Kit Components Valid? Verify Kit Components->Kit Components Valid? Apoptosis Confirmed?->Review Assay Protocol Yes Optimize Induction Optimize Induction Apoptosis Confirmed?->Optimize Induction Weak Consider Alternative Pathway Consider Alternative Pathway Apoptosis Confirmed?->Consider Alternative Pathway No Protocol Followed Correctly?->Verify Kit Components Yes Correct Protocol Errors Correct Protocol Errors Protocol Followed Correctly?->Correct Protocol Errors No Replace Kit Replace Kit Kit Components Valid?->Replace Kit No

References

The effect of DTT concentration on Z-IETD-pNA assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of Dithiothreitol (DTT) concentration on the performance of the Z-IETD-pNA colorimetric assay for caspase-8 activity.

Frequently Asked Questions (FAQs)

Q1: What is the role of DTT in the this compound assay?

A1: DTT, also known as Cleland's reagent, is a potent reducing agent essential for the accurate measurement of caspase-8 activity.[1][2] Caspases are cysteine proteases, meaning they have a critical cysteine residue in their active site that must be in a reduced state for catalytic activity.[3] DTT maintains this reducing environment, preventing the oxidation of the cysteine's sulfhydryl (-SH) group and thus ensuring the enzyme remains active.[2] It also helps to prevent protein aggregation that can occur due to the formation of intermolecular disulfide bonds during cell lysis.[4]

Q2: What is the recommended final concentration of DTT in the assay?

A2: The most frequently recommended final concentration of DTT in the this compound assay is 10 mM.[3][5] This concentration has been empirically determined to be optimal for maximal caspase-8 activity in most experimental setups. Assay kits for caspase-8 typically provide a 2x reaction buffer that, when mixed with the cell lysate, results in a 1x buffer containing 10 mM DTT.[3][5]

Q3: Can DTT itself activate caspases in my samples?

A3: This is a critical point of consideration. When DTT is added to intact cells, it can induce apoptosis and subsequent caspase activation. However, in the context of a cell-free in vitro assay using cell lysates, DTT added to the reaction buffer does not activate pro-caspases but rather ensures the optimal activity of already activated caspases.

Q4: How should I prepare and store DTT solutions?

A4: DTT is unstable in solution and prone to oxidation. Therefore, it is crucial to prepare fresh DTT solutions for each experiment.[1] If you must store it, prepare aliquots of a concentrated stock solution (e.g., 1 M in sterile, deoxygenated water) and store them at -20°C for no longer than a few months.[1] Avoid repeated freeze-thaw cycles. Solid DTT powder should be stored at 4°C in a desiccated environment.[4]

Q5: Can I use other reducing agents instead of DTT?

A5: While other reducing agents like β-mercaptoethanol exist, DTT is generally preferred for caspase assays. It is a stronger reducing agent than β-mercaptoethanol and has a less pungent odor. If you must use an alternative, it is essential to validate its compatibility and optimize its concentration for your specific assay conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no caspase-8 activity detected Suboptimal DTT Concentration: The final DTT concentration in the reaction is too low to maintain the active state of caspase-8.Ensure the final DTT concentration in your assay is 10 mM. Double-check your calculations when preparing the reaction buffer.
Oxidized DTT: The DTT stock solution has lost its reductive potential due to improper storage or age.Always use a freshly prepared DTT solution or a recently thawed aliquot from a properly stored stock. Discard any DTT solution that is more than a few hours old if kept at room temperature.
Absence of DTT: DTT was accidentally omitted from the reaction buffer.Prepare a checklist for your assay setup to ensure all components, including DTT, are added to the reaction buffer immediately before use.
High background signal DTT-induced Apoptosis in Live Cells: If DTT was inadvertently included in the cell culture medium before lysis, it could have induced apoptosis, leading to caspase activation in your control samples.Ensure that DTT is only added to the cell lysate in the in vitro assay and not to the cell culture.
Inconsistent results between replicates Uneven DTT distribution: The DTT was not mixed thoroughly into the reaction buffer before aliquoting.Gently vortex the reaction buffer after adding DTT to ensure a homogenous solution before adding it to your samples.

Data Presentation

The concentration of DTT is a critical parameter for reliable this compound assay performance. While a concentration of 10 mM is widely accepted as optimal, deviations can significantly impact the results. The following table provides an illustrative example of how varying DTT concentrations might affect caspase-8 activity measurements.

Disclaimer: The following data is illustrative and intended to demonstrate the expected trend. Actual results may vary depending on the specific experimental conditions.

Final DTT Concentration (mM)Relative Caspase-8 Activity (%)Signal-to-Noise RatioObservations
0< 5%~1Very low to no activity, as the enzyme's active site cysteine is likely oxidized.
140 - 60%5Suboptimal activity; the reducing environment is insufficient for maximal enzyme function.
580 - 95%15Near-optimal activity, but may not be sufficient for detecting subtle changes in caspase-8 levels.
10 100% >20 Optimal concentration for maximal caspase-8 activity and the best signal-to-noise ratio.
2090 - 100%>20Generally well-tolerated, but may not offer a significant advantage over 10 mM and could potentially interfere with other assay components at very high concentrations.

Experimental Protocols

Standard this compound Assay Protocol
  • Sample Preparation:

    • Induce apoptosis in your cell line of choice using a known method. Include a non-induced control group.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with lysis buffer to a final volume of 50 µL.

    • Prepare the 2x Reaction Buffer. Immediately before use, add 1 M DTT to a final concentration of 20 mM in the 2x buffer (this will be diluted to 10 mM in the final reaction).

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well containing the cell lysate.

    • Add 5 µL of 4 mM this compound substrate to each well (final concentration of 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the induced samples to the non-induced control.

Protocol for Optimizing DTT Concentration
  • Prepare a Range of DTT Concentrations:

    • Prepare a series of 2x Reaction Buffers, each with a different concentration of DTT (e.g., 0 mM, 2 mM, 10 mM, 20 mM, 40 mM). This will result in final concentrations of 0, 1, 5, 10, and 20 mM in the assay.

  • Set up the Assay:

    • Follow the standard assay protocol, but use the different 2x Reaction Buffers for separate sets of wells.

    • It is crucial to use a consistent amount of a positive control lysate (with known high caspase-8 activity) across all DTT concentrations.

  • Analyze the Results:

    • Measure the absorbance at 405 nm for all conditions.

    • Plot the caspase-8 activity (absorbance) as a function of the final DTT concentration to determine the optimal concentration for your experimental system.

Visualizations

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binding DISC DISC Formation (FADD, Pro-caspase-8) Receptor->DISC Recruitment ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Z_IETD_pNA This compound (Substrate) ActiveCaspase8->Z_IETD_pNA Cleavage pNA pNA (Colored Product) Z_IETD_pNA->pNA Spectrophotometer Measure Absorbance at 405 nm pNA->Spectrophotometer

Caption: Extrinsic apoptosis pathway leading to caspase-8 activation and this compound cleavage.

DTT_Troubleshooting_Workflow Start Low or Inconsistent Caspase-8 Activity CheckDTT Check DTT Concentration and Preparation Start->CheckDTT FreshDTT Prepare Fresh 1M DTT Stock and 2x Reaction Buffer CheckDTT->FreshDTT Incorrect Concentration or Old/Oxidized DTT StillLow Still Low Activity? CheckDTT->StillLow Correct ReRun Re-run Assay with Fresh Reagents FreshDTT->ReRun ReRun->StillLow OtherFactors Investigate Other Factors: - Cell Lysis Efficiency - Protein Concentration - Substrate Integrity - Apoptosis Induction StillLow->OtherFactors Yes Success Problem Resolved StillLow->Success No IncorrectConc Incorrect Concentration OldDTT Old/Oxidized DTT Correct Correct No No Yes Yes

Caption: Workflow for troubleshooting DTT-related issues in the this compound assay.

References

Interpreting Unexpected Results from a Z-IETD-pNA Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from a Z-IETD-pNA assay. This colorimetric assay is a widely used method for measuring the activity of caspase-8, a key initiator caspase in the apoptotic signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method to detect caspase-8 activity.[1] The assay utilizes a synthetic peptide substrate, this compound, which mimics the natural cleavage site of caspase-8.[2] In the presence of active caspase-8, the enzyme cleaves the peptide, releasing the chromophore p-nitroaniline (pNA).[1] The amount of released pNA is directly proportional to the caspase-8 activity and can be quantified by measuring the absorbance at 405 nm.[1][3][4]

Q2: What are the expected results for a typical this compound assay?

Expected results involve a time-dependent increase in absorbance at 405 nm in samples where caspase-8 is active (e.g., cells induced to undergo apoptosis). The negative control (untreated cells or a sample with a caspase-8 inhibitor) should show minimal to no increase in absorbance.

Data Presentation: Expected vs. Unexpected Results

SampleTreatmentOD at 405 nm (Time 0)OD at 405 nm (After 1 hr)Calculated Caspase-8 Activity (Arbitrary Units)Interpretation
Expected Results
Positive ControlApoptosis Inducer0.100.80700High Caspase-8 Activity
Negative ControlVehicle0.100.1220Low/No Caspase-8 Activity
Inhibitor ControlApoptosis Inducer + Z-IETD-FMK0.100.1550Inhibited Caspase-8 Activity
Unexpected Results
High BackgroundVehicle0.500.5550Possible Reagent or Sample Issue
No Signal in Positive ControlApoptosis Inducer0.100.1110Possible Inactive Enzyme or Assay Problem
High Signal in All WellsAll0.900.95High and VariablePossible Contamination or Assay Setup Error

Troubleshooting Guide

Q3: My negative control shows high background absorbance. What could be the cause?

High background in the negative control can be due to several factors:

  • Reagent Contamination: The substrate solution or buffer may be contaminated with a substance that absorbs at 405 nm or with a protease that can cleave the substrate.[5]

  • Spontaneous Substrate Degradation: Improper storage of the this compound substrate, such as exposure to light or repeated freeze-thaw cycles, can lead to its degradation and the release of pNA.[3][6]

  • Cell Lysis Issues: Incomplete cell lysis can release interfering substances. Ensure the lysis buffer is effective and used according to the protocol.

  • High Cell Density: Using too many cells can lead to a high concentration of endogenous substances that absorb light at 405 nm.

Q4: I am not observing any signal (or a very low signal) in my positive control. What should I check?

A lack of signal in the positive control, where you expect high caspase-8 activity, can be frustrating. Here are some potential causes:

  • Inactive Caspase-8: The cells may not have been successfully induced to undergo apoptosis, or the caspase-8 enzyme may be inactive.[4][7] Confirm apoptosis induction using an alternative method (e.g., Annexin V staining).

  • Improper Sample Preparation: Ensure that the cell lysates were prepared correctly and that the protein concentration is within the optimal range for the assay.[6] Some protocols recommend against using the BCA protein assay due to the presence of DTT in the lysis buffer.[4]

  • Incorrect Assay Conditions: Verify the pH and temperature of the assay buffer.[6] Enzyme activity is highly sensitive to these parameters. Most caspase assays are performed at 37°C.[4][7]

  • Expired or Improperly Stored Reagents: Check the expiration dates of all reagents, especially the this compound substrate and the enzyme (if using a purified system).[5] Store reagents as recommended by the manufacturer, typically at -20°C and protected from light.[3][7]

  • Presence of Inhibitors: The sample itself might contain endogenous inhibitors of caspase-8.

Q5: The absorbance values are high in all wells, including the blank. What went wrong?

When all wells, including the blank (containing only assay buffer and substrate), show high absorbance, it usually points to a systemic issue:

  • Substrate Degradation: The this compound substrate may have degraded, leading to a high background of free pNA in the solution.[3][6] Prepare fresh substrate solution from a new stock.

  • Incorrect Wavelength Reading: Ensure the microplate reader is set to the correct wavelength (405 nm) for pNA detection.[3][4]

  • Contaminated Assay Buffer: The buffer used for the assay may be contaminated. Prepare fresh buffer and repeat the experiment.

  • Plate Reader Malfunction: Check the performance of the microplate reader using a standard solution with a known absorbance.

Q6: My results are not reproducible. What are the common sources of variability?

Lack of reproducibility can stem from several sources:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially the substrate and cell lysate, can lead to significant variations.

  • Temperature Fluctuations: Ensure a consistent incubation temperature, as enzyme kinetics are temperature-dependent.[5][6]

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the reactants and lead to artificially higher readings.[6] To mitigate this, avoid using the outermost wells or fill them with sterile water or buffer.

  • Variable Cell Culture Conditions: Ensure that cells are treated consistently across experiments, including cell density, passage number, and treatment duration.

Experimental Protocols

Detailed Methodology for a Standard this compound Assay

This protocol is a general guideline. Always refer to the specific instructions provided with your assay kit.

1. Reagent Preparation:

  • Lysis Buffer: Prepare the lysis buffer as per the manufacturer's instructions. Keep on ice.
  • Assay Buffer: Prepare the 2X reaction buffer containing DTT. Keep on ice.
  • Substrate Solution: Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM).[3] Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3][6] Dilute the stock solution in the assay buffer to the final working concentration just before use.

2. Sample Preparation:

  • Adherent Cells: Induce apoptosis in your cells. After treatment, collect the cells by trypsinization or scraping, wash with cold PBS, and centrifuge to obtain a cell pellet.
  • Suspension Cells: Induce apoptosis and then pellet the cells by centrifugation.[4]
  • Cell Lysis: Resuspend the cell pellet in cold lysis buffer and incubate on ice for the recommended time (e.g., 10-15 minutes). Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C. Collect the supernatant containing the cytosolic extract.
  • Protein Quantification: Determine the protein concentration of the lysates. Note that some lysis buffers containing DTT may interfere with the BCA protein assay.[4]

3. Assay Procedure:

  • In a 96-well microplate, add your cell lysate (containing 50-200 µg of protein) to each well.
  • Add the 2X reaction buffer to each well.
  • Include appropriate controls:
  • Negative Control: Lysate from untreated cells.
  • Positive Control: Lysate from cells treated with a known apoptosis inducer.
  • Inhibitor Control: Lysate from treated cells pre-incubated with a caspase-8 inhibitor (e.g., Z-IETD-FMK).
  • Blank: Cell-free lysis buffer.
  • Initiate the reaction by adding the this compound substrate solution to all wells.
  • Incubate the plate at 37°C for 1-2 hours, protected from light.[4][7]
  • Measure the absorbance at 405 nm using a microplate reader.

Visualizations

Caspase8_Signaling_Pathway Death Ligand (e.g., FasL, TNF-α) Death Ligand (e.g., FasL, TNF-α) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF-α)->Death Receptor (e.g., Fas, TNFR1) DISC Formation DISC Formation Death Receptor (e.g., Fas, TNFR1)->DISC Formation Active Caspase-8 Active Caspase-8 DISC Formation->Active Caspase-8 Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Formation Bid Bid Active Caspase-8->Bid Pro-Caspase-3 Pro-Caspase-3 Active Caspase-8->Pro-Caspase-3 Direct Activation tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Active Caspase-9 Active Caspase-9 Apoptosome->Active Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Active Caspase-9->Pro-Caspase-3 Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis

Caption: Extrinsic apoptosis pathway initiated by caspase-8 activation.

Z_IETD_pNA_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Execution Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Lyse Cells Lyse Cells Harvest Cells->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein Add Lysate to Plate Add Lysate to Plate Quantify Protein->Add Lysate to Plate Prepare Reagents Prepare Reagents Add Assay Buffer Add Assay Buffer Prepare Reagents->Add Assay Buffer Add this compound Substrate Add this compound Substrate Add Lysate to Plate->Add this compound Substrate Add Assay Buffer->Add this compound Substrate Incubate at 37°C Incubate at 37°C Add this compound Substrate->Incubate at 37°C Read Absorbance at 405 nm Read Absorbance at 405 nm Incubate at 37°C->Read Absorbance at 405 nm

Caption: Experimental workflow for the this compound caspase-8 assay.

Troubleshooting_Logic cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_causes3 Potential Causes Unexpected Result Unexpected Result High Background in Negative Control High Background in Negative Control Unexpected Result->High Background in Negative Control No Signal in Positive Control No Signal in Positive Control Unexpected Result->No Signal in Positive Control High Signal in All Wells High Signal in All Wells Unexpected Result->High Signal in All Wells Contaminated Reagents Contaminated Reagents High Background in Negative Control->Contaminated Reagents Substrate Degradation Substrate Degradation High Background in Negative Control->Substrate Degradation Incorrect Blanking Incorrect Blanking High Background in Negative Control->Incorrect Blanking Inactive Enzyme Inactive Enzyme No Signal in Positive Control->Inactive Enzyme Incorrect Assay Conditions Incorrect Assay Conditions No Signal in Positive Control->Incorrect Assay Conditions Presence of Inhibitors Presence of Inhibitors No Signal in Positive Control->Presence of Inhibitors Widespread Substrate Degradation Widespread Substrate Degradation High Signal in All Wells->Widespread Substrate Degradation Incorrect Wavelength Incorrect Wavelength High Signal in All Wells->Incorrect Wavelength Contaminated Buffer Contaminated Buffer High Signal in All Wells->Contaminated Buffer

Caption: Troubleshooting decision tree for unexpected this compound assay results.

References

Validation & Comparative

A Comparative Guide to Z-IETD-pNA and Ac-IETD-pNA for Caspase-8 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common chromogenic substrates, Z-IETD-pNA and Ac-IETD-pNA, used for the colorimetric detection of caspase-8 activity. This document aims to assist researchers in selecting the appropriate substrate for their experimental needs by presenting a side-by-side analysis of their properties, along with supporting experimental protocols and pathway diagrams.

Introduction to Caspase-8 and its Substrates

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis. Its activation, triggered by signals from death receptors, leads to a cascade of downstream events culminating in programmed cell death. The enzymatic activity of caspase-8 is a key indicator of apoptosis, and its measurement is crucial in various research areas, including cancer biology, immunology, and neurodegenerative diseases.

Both this compound (N-Benzyloxycarbonyl-Ile-Glu-Thr-Asp-p-nitroanilide) and Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide) are synthetic tetrapeptide substrates designed to mimic the natural cleavage site of caspase-8. The core of both substrates is the amino acid sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD). Upon cleavage by active caspase-8 at the aspartic acid residue, the p-nitroanilide (pNA) chromophore is released. This release results in a measurable increase in absorbance at 400-405 nm, providing a direct correlation to caspase-8 activity.

The primary distinction between these two substrates lies in their N-terminal protecting group: a benzyloxycarbonyl (Z) group for this compound and an acetyl (Ac) group for Ac-IETD-pNA. This structural difference can influence the substrate's properties, particularly its utility in different assay formats.

Performance Comparison

While direct, side-by-side kinetic data for this compound and Ac-IETD-pNA is not extensively published, a qualitative comparison based on their chemical properties and common applications can be made.

FeatureThis compoundAc-IETD-pNA
Core Recognition Sequence IETDIETD
Chromophore p-nitroanilide (pNA)p-nitroanilide (pNA)
Detection Wavelength 400 - 405 nm400 - 405 nm
N-terminal Protecting Group Benzyloxycarbonyl (Z)Acetyl (Ac)
Key Property The benzyloxycarbonyl group is more hydrophobic and can enhance cell permeability.The acetyl group is smaller and more hydrophilic compared to the Z-group.
Primary Application Suitable for both cell-free and potentially for whole-cell or in-vivo assays where cell permeability is a factor.Primarily used in cell-free assays with cell lysates.

Experimental Protocols

The following is a generalized protocol for a colorimetric caspase-8 activity assay using either this compound or Ac-IETD-pNA. Specific concentrations and incubation times may need to be optimized for your experimental system.

Reagent Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

  • Substrate Stock Solution: Prepare a 10 mM stock solution of either this compound or Ac-IETD-pNA in DMSO.

  • pNA Standard: A 1 mM stock solution of pNA in DMSO for generating a standard curve.

Sample Preparation (Cell Lysates)
  • Induce apoptosis in your cell line of choice using a known stimulus. A negative control of uninduced cells should be run in parallel.

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubate the lysate on ice for 15-20 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

Assay Procedure
  • In a 96-well microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • To initiate the reaction, add 5 µL of the 10 mM substrate stock solution (final concentration 200 µM) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • (Optional) Create a pNA standard curve to quantify the amount of pNA released.

Signaling Pathway and Experimental Workflow Diagrams

Caspase-8 Signaling Pathway

The following diagram illustrates the central role of caspase-8 in the extrinsic apoptosis pathway.

Caspase8_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds FADD FADD Death_Receptor->FADD Recruits DISC DISC (Death-Inducing Signaling Complex) Death_Receptor->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Promotes dimerization and auto-activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves and Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The extrinsic apoptosis pathway initiated by death ligand binding and leading to the activation of caspase-8.

Experimental Workflow for Caspase-8 Activity Assay

This diagram outlines the key steps in performing a colorimetric caspase-8 activity assay.

Caspase8_Workflow Induce_Apoptosis 1. Induce Apoptosis in Cell Culture Cell_Lysis 2. Prepare Cell Lysate Induce_Apoptosis->Cell_Lysis Protein_Quant 3. Quantify Protein Concentration Cell_Lysis->Protein_Quant Assay_Setup 4. Set up Reaction: Lysate + Reaction Buffer Protein_Quant->Assay_Setup Add_Substrate 5. Add Substrate (this compound or Ac-IETD-pNA) Assay_Setup->Add_Substrate Incubate 6. Incubate at 37°C Add_Substrate->Incubate Read_Absorbance 7. Measure Absorbance at 405 nm Incubate->Read_Absorbance Analyze_Data 8. Analyze Data Read_Absorbance->Analyze_Data

Caption: A typical workflow for measuring caspase-8 activity using a pNA-based colorimetric substrate.

Conclusion

Both this compound and Ac-IETD-pNA are reliable and widely used substrates for measuring caspase-8 activity in a colorimetric assay format. The choice between them may depend on the specific experimental context. For standard in vitro assays using cell lysates, Ac-IETD-pNA is a common and effective choice. If there is a need for a substrate with potentially enhanced cell permeability for assays in intact cells or in vivo, this compound might be considered, although fluorogenic substrates are generally preferred for such applications due to their higher sensitivity. Ultimately, for most standard laboratory applications focused on caspase-8 activity in cell extracts, both substrates will yield comparable and reliable results when used with an optimized protocol.

A Head-to-Head Comparison of Fluorometric and Colorimetric Caspase-8 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the accurate measurement of caspase-8 activity is paramount. As a key initiator caspase in the extrinsic apoptotic pathway, its quantification provides a critical indicator of cellular response to a variety of stimuli. Two of the most common methods for this purpose are fluorometric and colorimetric assays. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

Principle of Detection

Both fluorometric and colorimetric caspase-8 assays rely on the same fundamental principle: the cleavage of a specific peptide substrate by active caspase-8. This substrate, typically the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD), is conjugated to either a fluorophore or a chromophore.

  • Fluorometric Assays: Utilize a substrate such as IETD-AFC (7-amino-4-trifluoromethyl coumarin). When cleaved by caspase-8, the AFC is released, and its fluorescence can be measured.[1]

  • Colorimetric Assays: Employ a substrate like IETD-pNA (p-nitroanilide). The cleavage by caspase-8 liberates pNA, which is a yellow chromophore that can be quantified by measuring its absorbance.[2][3]

Performance Comparison

The choice between a fluorometric and a colorimetric assay often comes down to a trade-off between sensitivity and convenience. Fluorometric assays are generally recognized for their higher sensitivity, making them suitable for detecting low levels of caspase-8 activity.

FeatureFluorometric AssayColorimetric Assay
Detection Method FluorescenceAbsorbance
Substrate (Typical) Ac-IETD-AFC or Ac-IETD-AMCAc-IETD-pNA
Excitation/Emission (nm) ~400 / ~505 (AFC)[1], ~360 / ~440 (AMC)[4]N/A
Absorbance Wavelength (nm) N/A400 - 405[2][3]
Sensitivity High (can detect as low as 1-10 pmol of AFC)Moderate
Dynamic Range WiderNarrower
Instrumentation Fluorescence microplate readerStandard microplate reader
Potential for Interference Autofluorescence from compounds/cellsCompound color, turbidity
Assay Time 1 - 2 hours1 - 2 hours

Signaling Pathway and Experimental Workflow

To understand the context of caspase-8 activation and the general procedure for its measurement, the following diagrams illustrate the extrinsic apoptosis pathway and a typical experimental workflow for both assay types.

Extrinsic Apoptosis Pathway Death Ligand (e.g., FasL, TNF-α) Death Ligand (e.g., FasL, TNF-α) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF-α)->Death Receptor (e.g., Fas, TNFR1) binds to FADD FADD Death Receptor (e.g., Fas, TNFR1)->FADD recruits DISC Formation DISC Formation FADD->DISC Formation Active Caspase-8 Active Caspase-8 DISC Formation->Active Caspase-8 facilitates auto-activation of Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation recruited to Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Active Caspase-8->Effector Caspases (e.g., Caspase-3) activates Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis execute

Extrinsic Apoptosis Pathway

General Caspase-8 Assay Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_detection Detection Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Lyse Cells Lyse Cells Harvest Cells->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein Incubate Lysate with Substrate Incubate Lysate with Substrate Quantify Protein->Incubate Lysate with Substrate Measure Signal Measure Signal Incubate Lysate with Substrate->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis

General Caspase-8 Assay Workflow

Experimental Protocols

Below are generalized protocols for both fluorometric and colorimetric caspase-8 assays. It is crucial to refer to the specific manufacturer's instructions for the kit you are using.

Fluorometric Caspase-8 Assay Protocol

1. Sample Preparation:

  • Induce apoptosis in your cell culture using the desired method. Include a non-induced control culture.

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in chilled Lysis Buffer (e.g., 25 µL per 1 x 10^6 cells) and incubate on ice for 10 minutes.[1]

  • Centrifuge the lysate to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new tube and keep on ice.

  • Determine the protein concentration of the lysate.

2. Assay Procedure:

  • In a 96-well microplate, add 50 µL of cell lysate per well.[1]

  • Prepare a Reaction Buffer containing DTT.

  • Add 50 µL of the 2X Reaction Buffer to each well.

  • Add 5 µL of the caspase-8 fluorogenic substrate (e.g., IETD-AFC) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

3. Measurement:

  • Read the plate on a fluorescence microplate reader with excitation at approximately 400 nm and emission at approximately 505 nm for AFC, or Ex: 360 nm and Em: 440 nm for AMC.[1][4]

  • The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.

Colorimetric Caspase-8 Assay Protocol

1. Sample Preparation:

  • Induce apoptosis in your cell culture and include a non-induced control.

  • Harvest cells by centrifugation (typically 1-5 x 10^6 cells per sample).

  • Resuspend cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge to pellet debris and transfer the supernatant to a fresh tube on ice.

  • Measure the protein concentration of the lysate.

2. Assay Procedure:

  • To each well of a 96-well plate, add your cell lysate (e.g., 50-200 µg of protein diluted to 50 µL with Lysis Buffer).

  • Prepare a 2X Reaction Buffer containing DTT.

  • Add 50 µL of the 2X Reaction Buffer to each sample.

  • Add 5 µL of the 4 mM IETD-pNA substrate (final concentration of 200 µM).

  • Incubate the plate at 37°C for 1-2 hours.

3. Measurement:

  • Read the absorbance at 400 or 405 nm in a microplate reader.[2][3]

  • Determine the fold-increase in caspase-8 activity by comparing the absorbance of the apoptotic sample to the non-induced control.

Conclusion

The choice between a fluorometric and a colorimetric caspase-8 assay is dependent on the specific requirements of the experiment. For researchers needing to detect subtle changes or low levels of caspase-8 activity, the superior sensitivity of the fluorometric assay makes it the preferred method. However, for routine analysis where high sensitivity is not the primary concern and for laboratories with limited access to fluorescence detection equipment, the colorimetric assay provides a cost-effective and straightforward alternative. Both methods offer a rapid and reliable means to quantify this key apoptotic marker, providing valuable insights into the mechanisms of programmed cell death.

References

Navigating the Specificity of Caspase Activity: A Comparative Guide to the Z-IETD-pNA Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is paramount in unraveling the intricate mechanisms of apoptosis and other cellular processes. The chromogenic substrate Z-IETD-pNA is widely utilized for the detection of caspase-8 activity. However, a nuanced understanding of its substrate specificity is crucial for the precise interpretation of experimental results. This guide provides a comprehensive comparison of this compound with other caspase substrates, supported by experimental data and detailed protocols to aid in the design and execution of robust caspase assays.

Unveiling the Substrate Preference of this compound

This compound (Nα-benzyloxycarbonyl-Ile-Glu-Thr-Asp-p-nitroanilide) is a synthetic tetrapeptide substrate designed to mimic the cleavage site of pro-caspase-3 by caspase-8. Upon cleavage by an active caspase, the p-nitroaniline (pNA) moiety is released, producing a yellow color that can be quantified spectrophotometrically at 405 nm.[1][2] While this compound is predominantly used as a caspase-8 substrate, evidence suggests that it is not entirely specific and can be cleaved by other proteases, including granzyme B and other caspases.[3][4]

The inherent promiscuity among caspases stems from the overlap in their substrate recognition sequences.[5][6] This cross-reactivity underscores the importance of using specific inhibitors and a panel of substrates to validate findings. For instance, studies have indicated that caspase-6 and caspase-10 can also process IETD-based substrates.[4][5] Furthermore, some research suggests that caspase-8 and its homolog, caspase-10, may even exhibit a preference for the caspase-9 substrate sequence, LEHD, over IETD.[5]

Quantitative Comparison of Caspase Substrates

Table 1: Substrate Specificity of this compound and Alternative Caspase Substrates

CaspasePrimary SubstrateAlternative SubstratesNotes on this compound Cleavage
Caspase-1 Ac-YVAD-pNAWEHD-based substratesGenerally considered a poor substrate.
Caspase-2 Ac-VDVAD-pNALimited information on cleavage.
Caspase-3 Ac-DEVD-pNAGenerally considered a poor substrate.
Caspase-4 Ac-LEVD-pNALimited information on cleavage.
Caspase-5 Ac-WEHD-pNALimited information on cleavage.
Caspase-6 Ac-VEID-pNAIETD- and LEHD-based substratesCan efficiently cleave IETD-based substrates.[5]
Caspase-7 Ac-DEVD-pNAGenerally considered a poor substrate.
Caspase-8 This compound Ac-IETD-pNA, LETD-based substratesPrimary target.
Caspase-9 Ac-LEHD-pNALimited information on cleavage.
Caspase-10 Z-AEVD-pNAIETD- and LEHD-based substratesCan efficiently cleave IETD-based substrates and may prefer LEHD.[5]
Granzyme B Ac-IEPD-pNAThis compoundKnown to cleave this compound.[3][7]

Note: The information in this table is compiled from various sources and should be used as a guide. The efficiency of cleavage can be influenced by the specific assay conditions.

Experimental Protocols

To ensure reliable and reproducible results, a well-defined experimental protocol is essential. The following is a generalized protocol for a colorimetric caspase activity assay using this compound.

Materials and Reagents:
  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Protein quantification assay (e.g., Bradford or BCA assay)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 10 mM DTT - add fresh)

  • This compound substrate (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and Protein Quantification cluster_2 Caspase Activity Assay A Seed cells in culture plates B Induce apoptosis with appropriate agent A->B C Incubate for desired time period B->C D Harvest and wash cells C->D E Lyse cells on ice D->E F Centrifuge to pellet debris E->F G Collect supernatant (cell lysate) F->G H Determine protein concentration G->H I Dilute lysate to a standardized concentration H->I J Add lysate to 96-well plate I->J K Add 2X Reaction Buffer with DTT J->K L Add this compound substrate K->L M Incubate at 37°C L->M N Measure absorbance at 405 nm M->N

A generalized workflow for a caspase activity assay.
Detailed Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture vessel and allow them to adhere or reach the desired density. Treat cells with an apoptosis-inducing agent and incubate for the desired time. Include a vehicle-treated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing caspase activity.

  • Caspase Activity Assay:

    • In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well. Adjust the volume with Cell Lysis Buffer to be equal across all wells.

    • Prepare the 2X Reaction Buffer containing freshly added DTT (final concentration of 10 mM).

    • Add an equal volume of the 2X Reaction Buffer to each well containing the cell lysate.

    • Add the this compound substrate to each well to a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The fold-increase in caspase-8 activity can be determined by comparing the absorbance values of the treated samples to the untreated control samples.

Visualizing the Apoptotic Signaling Pathway

The activation of caspase-8 is a key event in the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.

G cluster_DISC DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor FADD FADD DeathReceptor->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 autocatalytic activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cleaves and activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DISC DISC (Death-Inducing Signaling Complex)

References

A Researcher's Guide: Validating Z-IETD-pNA Colorimetric Caspase-8 Activity with Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-8 activity is a critical step. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, plays a pivotal role in the cascade of events leading to programmed cell death. Two widely used methods for assessing caspase-8 activation are the Z-IETD-pNA colorimetric assay and Western blotting. This guide provides an objective comparison of these two techniques, complete with experimental data, detailed protocols, and visual workflows to aid in the selection and validation of the most appropriate method for your research needs.

Principles of Detection: A Tale of Two Methods

The This compound colorimetric assay is a functional assay that measures the enzymatic activity of caspase-8. It utilizes a synthetic tetrapeptide substrate, Z-Ile-Glu-Thr-Asp-p-nitroaniline (this compound), which mimics the natural cleavage site of caspase-8. In the presence of active caspase-8, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the caspase-8 activity and can be quantified by measuring the absorbance at 405 nm.[1][2][3][4][5] This method provides a quantitative measure of the enzymatic activity of caspase-8 in a cell lysate.

On the other hand, Western blotting is a protein detection technique that allows for the visualization of specific proteins within a complex mixture, such as a cell lysate. In the context of caspase-8, Western blotting can be used to detect the full-length inactive procaspase-8 (typically around 55-57 kDa) and its cleaved, active fragments (p43/41 and p18).[6][7][8] The appearance of these smaller fragments is a direct indicator of caspase-8 activation. This method provides semi-quantitative data on the amount of procaspase and its cleaved forms.

At a Glance: this compound Assay vs. Caspase-8 Western Blotting

FeatureThis compound Colorimetric AssayCaspase-8 Western Blotting
Principle Enzymatic cleavage of a colorimetric substrateImmunodetection of specific protein bands
Measures Caspase-8 enzymatic activityPresence and relative abundance of procaspase-8 and its cleaved fragments
Output Quantitative (e.g., fold increase in activity)Semi-quantitative (band intensity)
Throughput High (96-well plate format)Low to medium
Time to Result ~1-2 hours1-2 days
Sensitivity Can be highly sensitive, but may be affected by inhibitors in the lysate.Generally sensitive, dependent on antibody quality.
Specificity Substrate can be cleaved by other proteases (e.g., Granzyme B).[9][10][11]Highly specific with the use of validated antibodies against caspase-8.
Information Provided Overall enzymatic activity in the lysate.Information on the processing state of caspase-8 (pro-form vs. cleaved forms).[6][12]
Validation Often requires validation by Western blotting to confirm cleavage.Considered a gold standard for confirming protein cleavage.

Visualizing the Pathways and Workflows

To better understand the biological context and the experimental procedures, the following diagrams illustrate the caspase-8 activation pathway and the workflows for both the this compound assay and Western blotting.

Caspase_8_Activation_Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binding DISC Death-Inducing Signaling Complex (DISC) DeathReceptor->DISC Recruitment ActiveCaspase8 Active Caspase-8 (p43/p41, p18 fragments) DISC->ActiveCaspase8 Procaspase8 Procaspase-8 (inactive zymogen) Procaspase8->DISC Recruitment & Autocatalytic Cleavage EffectorCaspses Effector Caspases (e.g., Caspase-3) ActiveCaspase8->EffectorCaspses Cleavage & Activation Apoptosis Apoptosis EffectorCaspses->Apoptosis Execution

Caption: The extrinsic apoptosis pathway leading to the activation of caspase-8.

Experimental_Workflows cluster_0 This compound Assay cluster_1 Caspase-8 Western Blotting CellCulture1 Cell Culture & Treatment CellLysis1 Cell Lysis CellCulture1->CellLysis1 ProteinQuant1 Protein Quantification CellLysis1->ProteinQuant1 AssaySetup Incubate Lysate with this compound ProteinQuant1->AssaySetup ColorimetricReading Measure Absorbance at 405 nm AssaySetup->ColorimetricReading DataAnalysis1 Calculate Caspase-8 Activity ColorimetricReading->DataAnalysis1 CellCulture2 Cell Culture & Treatment CellLysis2 Cell Lysis CellCulture2->CellLysis2 ProteinQuant2 Protein Quantification CellLysis2->ProteinQuant2 SDSPAGE SDS-PAGE ProteinQuant2->SDSPAGE ProteinTransfer Protein Transfer to Membrane SDSPAGE->ProteinTransfer Blocking Blocking ProteinTransfer->Blocking PrimaryAb Primary Antibody Incubation (anti-caspase-8) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection DataAnalysis2 Analyze Band Intensities Detection->DataAnalysis2

Caption: Experimental workflows for the this compound assay and caspase-8 Western blotting.

Detailed Experimental Protocols

This compound Colorimetric Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific cell type and experimental conditions.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • This compound substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate or appropriate culture dish and treat with the desired apoptosis-inducing agent for the indicated time. Include an untreated control.

  • Cell Lysis:

    • Harvest cells and pellet by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein from each lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-8 activity by comparing the absorbance values of the treated samples to the untreated control.

Caspase-8 Western Blotting Protocol

This protocol provides a general framework for detecting procaspase-8 and its cleavage products.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • RIPA Lysis Buffer (or other suitable lysis buffer) with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against caspase-8 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells as described for the this compound assay.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration of the lysates.

  • SDS-PAGE:

    • Load 20-40 µg of protein from each sample into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-caspase-8 antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Analyze the band intensities for procaspase-8 (~55-57 kDa) and its cleaved fragments (p43/41 and p18 kDa). A decrease in the procaspase-8 band and a corresponding increase in the cleaved fragment bands indicate caspase-8 activation. Densitometry can be used for semi-quantitative analysis.[8]

Conclusion: A Synergistic Approach

The this compound colorimetric assay and caspase-8 Western blotting are complementary techniques that provide different yet valuable insights into caspase-8 activation. The this compound assay offers a rapid and quantitative measure of enzymatic activity, making it ideal for high-throughput screening and initial assessments. However, its reliance on a synthetic substrate necessitates validation to confirm that the measured activity is indeed due to caspase-8 and not other proteases.

Western blotting serves as the gold standard for this validation. By visualizing the specific cleavage of procaspase-8 into its active fragments, it provides unequivocal evidence of caspase-8 activation. While more time-consuming and less quantitative, the information it provides on the processing state of the enzyme is invaluable.

For a comprehensive and robust analysis of caspase-8-mediated apoptosis, a synergistic approach is recommended. The this compound assay can be used for initial screening and quantitative measurements, followed by Western blotting to confirm the specific cleavage and activation of caspase-8. This dual-methodology approach will ensure the accuracy and reliability of your findings in the complex and dynamic field of apoptosis research.

References

Validating Caspase-8 Activity: A Comparison Guide for the Specific Inhibitor Z-IETD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately measuring the activity of specific caspases is crucial for understanding apoptosis and other cellular processes. The colorimetric substrate Z-IETD-pNA is widely used to assay the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. However, to ensure the signal generated is specific to caspase-8, validation with a potent and specific inhibitor is essential. This guide provides a comprehensive comparison of the specific caspase-8 inhibitor, Z-IETD-FMK, with other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Caspase Inhibitors

To validate that the cleavage of this compound is indeed due to caspase-8 activity, it is critical to employ a specific inhibitor. Z-IETD-FMK is a potent and selective irreversible inhibitor of caspase-8.[1][2] Its tetrapeptide sequence, IETD, is preferentially recognized by caspase-8.[3] The addition of a fluoromethyl ketone (FMK) group allows it to bind irreversibly to the active site of the caspase.[4]

While Z-IETD-FMK is highly specific for caspase-8, it's important to compare its performance with other caspase inhibitors to understand the context of its utility. The following table summarizes the key characteristics of Z-IETD-FMK and other commonly used caspase inhibitors.

InhibitorTarget Caspase(s)Type of InhibitionKey FeaturesCommon Applications
Z-IETD-FMK Caspase-8 IrreversiblePotent and selective for caspase-8; cell-permeable.[1][2] Also reported to inhibit granzyme B.[2][5]Validating caspase-8 specific activity , studying the role of caspase-8 in apoptosis and necroptosis.[1]
Z-VAD-FMK Pan-caspaseIrreversibleBroad-spectrum caspase inhibitor.[6][7]General inhibition of apoptosis, determining if a process is caspase-dependent.
Z-DEVD-FMK Caspase-3, -7IrreversiblePreferentially inhibits effector caspases-3 and -7.[7][8]Studying the role of effector caspases in apoptosis.
Z-LEHD-FMK Caspase-9IrreversibleSelective inhibitor of the initiator caspase-9.[5][7]Investigating the intrinsic apoptosis pathway.
Ac-YVAD-CMK Caspase-1, -4, -5IrreversiblePrimarily targets inflammatory caspases.[6]Studying inflammation and pyroptosis.

Experimental Protocol: Validating this compound Signal with Z-IETD-FMK

This protocol outlines the steps to validate the specificity of a caspase-8 activity signal generated by the this compound substrate using the specific inhibitor Z-IETD-FMK.

Materials:

  • Cells or tissue lysate containing active caspase-8

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[9]

  • Caspase-8 substrate: this compound[9][10]

  • Specific Caspase-8 inhibitor: Z-IETD-FMK[1][5]

  • Control inhibitor (optional): Pan-caspase inhibitor Z-VAD-FMK[6]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[10]

Procedure:

  • Prepare Cell Lysates: Induce apoptosis in your cell line of interest.[11] Collect the cells and prepare cell lysates using a suitable lysis buffer.[11] Determine the protein concentration of the lysates.

  • Set up the Assay Plate: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: Assay Buffer only.

    • Negative Control: Cell lysate from uninduced cells + Assay Buffer.

    • Positive Control: Cell lysate from apoptotic cells + Assay Buffer.

    • Inhibitor Control: Cell lysate from apoptotic cells + pre-incubated Z-IETD-FMK.

    • (Optional) Pan-caspase Inhibitor Control: Cell lysate from apoptotic cells + pre-incubated Z-VAD-FMK.

  • Inhibitor Pre-incubation: Add the specific caspase-8 inhibitor Z-IETD-FMK (a typical starting concentration is 20-50 µM) to the designated wells containing the apoptotic cell lysate.[5][8] Incubate for 10-30 minutes at 37°C.

  • Substrate Addition: Add the caspase-8 substrate this compound to all wells to a final concentration of 200 µM.[12]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, or until a visible yellow color develops in the positive control wells.[11] Measure the absorbance at 405 nm using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of the blank from all readings. A significant reduction in the absorbance of the Z-IETD-FMK-treated sample compared to the untreated positive control validates that the signal is predominantly from caspase-8 activity.

Visualizing the Pathways and Workflows

To better understand the underlying biological processes and experimental design, the following diagrams have been generated.

Extrinsic Apoptosis Pathway Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) Death Ligand (e.g., FasL)->Death Receptor (e.g., Fas) Binds to FADD FADD Death Receptor (e.g., Fas)->FADD Recruits Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Autocatalytic cleavage Pro-caspase-3 Pro-caspase-3 Active Caspase-8->Pro-caspase-3 Cleaves and activates Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Cleavage Apoptosis Apoptosis Active Caspase-3->Apoptosis Executes

Caption: The extrinsic apoptosis pathway highlighting the central role of caspase-8.

Workflow for this compound Signal Validation Induce Apoptosis Induce Apoptosis Prepare Cell Lysate Prepare Cell Lysate Induce Apoptosis->Prepare Cell Lysate Assay Setup Assay Setup Prepare Cell Lysate->Assay Setup Pre-incubation with Inhibitor Pre-incubation with Inhibitor Assay Setup->Pre-incubation with Inhibitor Inhibitor Samples Add this compound Substrate Add this compound Substrate Assay Setup->Add this compound Substrate Control Samples Pre-incubation with Inhibitor->Add this compound Substrate Incubate and Measure Absorbance Incubate and Measure Absorbance Add this compound Substrate->Incubate and Measure Absorbance Analyze Data Analyze Data Incubate and Measure Absorbance->Analyze Data

Caption: Experimental workflow for validating caspase-8 activity using Z-IETD-FMK.

References

A Head-to-Head Comparison: Z-IETD-pNA vs. FRET-Based Substrates for Caspase-8 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of apoptosis research, the accurate measurement of caspase-8 activity is paramount. As a key initiator caspase in the extrinsic apoptotic pathway, its quantification provides critical insights into cellular signaling and potential therapeutic interventions. Two widely adopted methods for this purpose employ the chromogenic substrate Z-IETD-pNA and Förster Resonance Energy Transfer (FRET)-based substrates. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable assay for your research needs.

Executive Summary

The choice between this compound and a FRET-based substrate for measuring caspase-8 activity hinges on the specific requirements of the experiment, including the desired sensitivity, sample type, and instrumentation availability. This compound offers a straightforward, cost-effective colorimetric assay suitable for endpoint measurements in cell lysates using a standard spectrophotometer. In contrast, FRET-based substrates provide a more sensitive, real-time kinetic analysis of caspase-8 activity within living cells, requiring a fluorometer or fluorescence microscope. While FRET assays are generally more sensitive and allow for subcellular localization studies, they can be more complex to set up and are subject to potential artifacts like photobleaching.

Data Presentation: A Comparative Overview

FeatureThis compound (Colorimetric)FRET-Based Substrate (Fluorometric)
Principle Cleavage of the substrate by caspase-8 releases p-nitroanilide (pNA), a chromophore detected by absorbance.Cleavage of a linker peptide between two fluorescent proteins (e.g., CFP and YFP) disrupts Förster Resonance Energy Transfer, leading to a change in the emission spectrum.
Detection Method Spectrophotometry (Absorbance at 400-405 nm)[1][2]Fluorometry (Ratio of acceptor to donor emission)[3]
Assay Type Typically endpoint assays with cell lysates.[1][4]Real-time kinetic assays in live cells or lysates.[3]
Sensitivity Generally lower sensitivity compared to fluorescent methods.[5]Higher sensitivity, capable of single-cell analysis.[3]
Specificity The IETD sequence is a recognized caspase-8 cleavage site, but cross-reactivity with other caspases (e.g., granzyme B) can occur.[6][7]Specificity is determined by the linker peptide sequence (e.g., IETD or LETD); however, other caspases may also cleave this sequence.[8]
Quantitative Analysis Provides a quantitative measure of enzyme activity based on the amount of pNA produced.[4]Allows for ratiometric analysis, which can normalize for variations in cell number and substrate expression.[3]
Advantages - Cost-effective- Simple protocol- Widely available instrumentation (spectrophotometer)[5]- High sensitivity- Real-time measurements- Suitable for live-cell imaging and high-throughput screening[9]
Disadvantages - Lower sensitivity- Not suitable for live-cell imaging- Potential for interference from colored compounds in the sample- More expensive- Requires a fluorometer or fluorescence microscope- Susceptible to photobleaching and spectral overlap[2]

Signaling Pathway and Cleavage Mechanisms

To visualize the underlying principles of these assays, the following diagrams illustrate the caspase-8 signaling pathway and the distinct mechanisms of substrate cleavage.

cluster_0 Extrinsic Apoptosis Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Recruitment Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Recruitment Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Activation Effector Caspases Effector Caspases Active Caspase-8->Effector Caspases Activation Apoptosis Apoptosis Effector Caspases->Apoptosis

Fig 1. Extrinsic Apoptosis Signaling Pathway.

cluster_1 This compound Cleavage cluster_2 FRET Substrate Cleavage This compound This compound Active Caspase-8_1 Active Caspase-8 This compound->Active Caspase-8_1 Z-IETD Z-IETD Active Caspase-8_1->Z-IETD pNA p-nitroanilide (Colored Product) Active Caspase-8_1->pNA FRET Substrate CFP-IETD-YFP Active Caspase-8_2 Active Caspase-8 FRET Substrate->Active Caspase-8_2 CFP CFP YFP YFP Active Caspase-8_2->CFP Active Caspase-8_2->YFP

Fig 2. Substrate Cleavage Mechanisms.

Experimental Protocols

Detailed methodologies for performing a caspase-8 activity assay using both this compound and a generic FRET-based substrate are provided below. These protocols serve as a general guideline and may require optimization based on the specific cell type and experimental conditions.

Caspase-8 Activity Assay using this compound (Colorimetric)

1. Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • This compound substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 4 mM this compound substrate to each well (final concentration 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The fold-increase in caspase-8 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Caspase-8 Activity Assay using a FRET-based Substrate (Fluorometric - Live Cell)

1. Materials:

  • Cells of interest

  • Expression vector encoding a FRET-based caspase-8 sensor (e.g., CFP-IETD-YFP)

  • Transfection reagent

  • Live-cell imaging medium

  • Apoptosis-inducing agent

  • Fluorescence microscope or plate reader with FRET capabilities (e.g., excitation for CFP at ~430 nm, emission for CFP at ~475 nm, and emission for YFP/FRET at ~530 nm)

2. Procedure:

  • Transfection:

    • Seed cells in a suitable imaging dish or plate.

    • Transfect the cells with the FRET-based caspase-8 sensor expression vector according to the manufacturer's protocol.

    • Allow 24-48 hours for sensor expression.

  • Induce Apoptosis:

    • Replace the culture medium with live-cell imaging medium.

    • Treat the cells with the apoptosis-inducing agent.

  • Live-Cell Imaging:

    • Immediately begin acquiring images or readings using a fluorescence microscope or plate reader.

    • Acquire images in both the CFP and YFP/FRET channels at regular time intervals.

  • Data Analysis:

    • For each cell or well, calculate the ratio of YFP (FRET) emission to CFP emission.

    • A decrease in the FRET/CFP ratio over time indicates caspase-8 activation and cleavage of the FRET substrate.

    • Plot the change in the FRET/CFP ratio over time to visualize the kinetics of caspase-8 activation.

Experimental Workflow Visualization

The following diagram outlines the general workflow for conducting a caspase-8 activity assay using either a colorimetric or FRET-based approach.

cluster_workflow Caspase-8 Assay Workflow cluster_colorimetric Colorimetric (this compound) cluster_fret FRET-based (Live Cell) Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Transfection Transfection Cell Culture->Transfection Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Live-Cell Imaging Live-Cell Imaging Induce Apoptosis->Live-Cell Imaging Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Add Reagents Add Reagents Protein Quantification->Add Reagents Incubate Incubate Add Reagents->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Transfection->Induce Apoptosis Real-time Monitoring Real-time Monitoring Live-Cell Imaging->Real-time Monitoring Real-time Monitoring->Data Analysis

References

A Comparative Guide to Caspase-9 Substrate Specificity: Z-IETD-pNA vs. LEHD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of Z-IETD-pNA and LEHD as substrates for caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway. Understanding the precise substrate specificity of caspases is paramount for the development of targeted therapeutics and the accurate interpretation of cellular apoptosis assays. This document synthesizes available experimental data to offer an objective comparison, complete with detailed experimental protocols and a visual representation of the caspase-9 signaling pathway.

Executive Summary

The tetrapeptide motif LEHD (Leu-Glu-His-Asp) is widely recognized and validated as the canonical substrate sequence for caspase-9. In contrast, This compound (Z-Ile-Glu-Thr-Asp-pNA) is primarily established as a substrate for caspase-8, the initiator caspase of the extrinsic apoptotic pathway. While caspase-9 demonstrates robust and efficient cleavage of LEHD-containing substrates, its activity towards the IETD sequence is significantly more nuanced and appears to be highly dependent on the structural context of the substrate.

Quantitative Data Comparison

The following table summarizes the key specificity and kinetic parameters for LEHD and this compound in relation to caspase-9.

ParameterLEHD-Based Substrates (e.g., Ac-LEHD-AFC)This compound
Primary Caspase Target Caspase-9Caspase-8, Granzyme B[1][2]
Catalytic Efficiency (kcat/Km) with Caspase-9 (1.28 ± 0.11) x 10⁵ M⁻¹s⁻¹[3]Not reported in the literature
Qualitative Specificity for Caspase-9 HighLow; cleavage is context-dependent[3][4]
Evidence of Cleavage by Caspase-9 Consistently demonstrated with peptide substrates[3]Demonstrated in the context of the procaspase-3 protein structure[3][4]

Caspase-9 Signaling Pathway

The activation of caspase-9 is a pivotal event in the intrinsic pathway of apoptosis, which is typically initiated by intracellular stress signals. The following diagram illustrates the key steps in this signaling cascade.

Caspase9_Pathway Stress Cellular Stress (e.g., DNA damage, growth factor withdrawal) Mitochondrion Mitochondrion Stress->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Assembly Apaf1->Apoptosome forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits and activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caspase-9 Activation Pathway

Experimental Protocols

Caspase-9 Activity Assay Using a p-Nitroanilide (pNA) Substrate

This protocol describes a general method for measuring caspase-9 activity in cell lysates using a colorimetric substrate such as Ac-LEHD-pNA. The principle of the assay is the cleavage of the pNA moiety from the peptide substrate by active caspase-9, which results in a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Cell culture reagents for inducing apoptosis

  • Phosphate-buffered saline (PBS)

  • Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 10 mM DTT)

  • Caspase-9 substrate: Ac-LEHD-pNA (4 mM stock in DMSO)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Sample Preparation:

    • Induce apoptosis in your cell line of interest using a known stimulus. As a negative control, maintain an uninduced population of cells.

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the cell pellet (typically 1-5 x 10⁶ cells) in 50 µL of chilled Cell Lysis Buffer.

    • Incubate the cell lysate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well microplate, add 50-100 µg of protein lysate per well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare a master mix of the reaction buffer. For each reaction, you will need 50 µL of 2x Reaction Buffer.

    • Add 50 µL of the 2x Reaction Buffer to each well containing the cell lysate.

  • Substrate Addition and Incubation:

    • Add 5 µL of the 4 mM Ac-LEHD-pNA substrate to each well (final concentration of 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The fold-increase in caspase-9 activity can be determined by comparing the absorbance values of the induced samples to the uninduced control samples after subtracting the background absorbance from wells containing lysis buffer and substrate but no lysate.

Logical Workflow for Substrate Specificity Determination

The following diagram outlines the logical workflow for assessing the specificity of a given substrate for caspase-9.

Specificity_Workflow Start Start: Postulate Substrate for Caspase-9 InVitro In Vitro Enzymatic Assay (Recombinant Caspase-9 + Substrate) Start->InVitro Kinetics Determine Kinetic Parameters (Km, kcat, kcat/Km) InVitro->Kinetics CrossReactivity Cross-Reactivity Panel (Test against other caspases, e.g., Caspase-8) InVitro->CrossReactivity CellBased Cell-Based Assays (Apoptotic cells +/- specific inhibitors) InVitro->CellBased Conclusion Conclusion on Specificity Kinetics->Conclusion CrossReactivity->Conclusion Validation Validate with known specific substrate (e.g., LEHD-pNA) CellBased->Validation Validation->Conclusion

Workflow for Specificity Assessment

Discussion and Conclusion

For researchers aiming to specifically measure caspase-9 activity, the use of LEHD-based substrates is strongly recommended. When interpreting results from assays using IETD-based substrates, the potential for cleavage by caspases other than caspase-8, including caspase-9, should be considered, particularly in experimental systems where multiple caspase pathways may be activated. The phenomenon of cross-reactivity among caspases and their substrates necessitates careful validation and the use of specific inhibitors to dissect the contributions of individual caspases to apoptotic events. Future studies providing direct kinetic analysis of caspase-9 with this compound would be beneficial to definitively quantify the degree of this cross-reactivity.

References

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